AC-Leu-val-lys-aldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJZKCAGFGFNW-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Biological Activity of AC-Leu-Val-Lys-Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-Leu-Val-Lys-aldehyde, also known as N-acetyl-L-leucyl-L-valyl-L-lysinal, is a synthetic peptide aldehyde that has garnered significant attention in the scientific community for its potent and reversible inhibitory activity against cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease involved in a myriad of physiological and pathological processes, including protein turnover, apoptosis, and cancer metastasis. The targeted inhibition of this enzyme by compounds such as this compound presents a promising avenue for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies associated with this compound.
Chemical Properties
This compound is a tripeptide derivative with an aldehyde functional group at the C-terminus of the lysine residue. This aldehyde moiety is crucial for its mechanism of action as a protease inhibitor.
| Property | Value | Source |
| CAS Number | 147600-40-6 | [1] |
| Molecular Formula | C₁₉H₃₆N₄O₄ | [1] |
| Molecular Weight | 384.51 g/mol | [1] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Biological Activity and Mechanism of Action
The primary biological function of this compound is the potent and reversible inhibition of cathepsin B. It exhibits a high degree of selectivity for this enzyme, with a reported IC₅₀ value of 4 nM.[1] The aldehyde group of the inhibitor forms a covalent but reversible thiohemiacetal linkage with the active site cysteine residue (Cys29) of cathepsin B, thereby blocking its proteolytic activity.
The inhibition of cathepsin B by this compound has been shown to have significant downstream effects, including the reduction of quinolinic acid-induced striatal cell death and the accumulation of LC3-II, a marker of autophagy.[1] These findings suggest its potential neuroprotective effects.
Signaling Pathways
Cathepsin B is intricately involved in several key signaling pathways, most notably the intrinsic and extrinsic pathways of apoptosis. By inhibiting cathepsin B, this compound can modulate these pathways.
Cathepsin B's Role in Apoptosis
Cathepsin B, when released from the lysosome into the cytoplasm, can trigger the mitochondrial apoptosis pathway. It can activate pro-apoptotic Bcl-2 family members like Bid, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Experimental Protocols
The following are detailed methodologies for key experiments involving the assessment of cathepsin B activity and its inhibition, which are applicable to this compound.
Cathepsin B Activity Assay (Fluorometric)
This protocol is adapted from commercially available cathepsin B activity assay kits.
1. Reagents and Materials:
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., Ac-RR-AFC)
-
Purified active Cathepsin B enzyme
-
This compound (or other inhibitors)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
2. Assay Procedure:
-
Prepare the Reaction Mix: For each well, prepare a master mix containing Cathepsin B Reaction Buffer and the Cathepsin B substrate according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Cathepsin B Reaction Buffer.
-
Enzyme Preparation: Dilute the purified active Cathepsin B enzyme in Cathepsin B Reaction Buffer to the desired concentration.
-
Assay Plate Setup:
-
Blank: Add Reaction Buffer only.
-
Enzyme Control: Add diluted Cathepsin B enzyme and Reaction Buffer.
-
Inhibitor Wells: Add diluted Cathepsin B enzyme and the corresponding serial dilutions of this compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the Cathepsin B substrate master mix to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Synthesis of Peptide Aldehydes (General Strategy)
The synthesis of peptide aldehydes like this compound can be achieved through two primary strategies.
Strategy 1: C-terminal Modification of a Protected Peptide
-
Solid-Phase Peptide Synthesis (SPPS): Synthesize the protected peptide (Ac-Leu-Val-Lys(Boc)-OH) on a solid support.
-
Activation of C-terminus: Activate the C-terminal carboxylic acid.
-
Reduction to Aldehyde: Reduce the activated carboxyl group to the corresponding aldehyde. This can be a challenging step, often requiring specific reducing agents to avoid over-reduction to the alcohol.
-
Cleavage and Deprotection: Cleave the peptide aldehyde from the resin and remove the side-chain protecting groups.
Strategy 2: Use of an α-Amino Aldehyde Building Block
-
Synthesis of Lysinal Derivative: Synthesize a protected lysinal derivative (e.g., Boc-Lys(Z)-H).
-
Solid-Phase Elongation: Couple the protected lysinal to a resin, followed by the sequential addition of protected valine and leucine residues using standard SPPS protocols.
-
N-terminal Acetylation: Acetylate the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the final peptide aldehyde from the resin and remove all protecting groups.
Conclusion
This compound is a valuable research tool for studying the roles of cathepsin B in various biological processes. Its potent and selective inhibitory activity makes it a lead compound for the development of therapeutics targeting diseases where cathepsin B is dysregulated. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar peptide aldehyde inhibitors. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-Depth Technical Guide to AC-Leu-Val-Lys-Aldehyde: A Potent Cathepsin B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-Leu-Val-Lys-Aldehyde, a synthetic peptide aldehyde, is a highly potent and reversible inhibitor of cathepsin B. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental applications. Detailed protocols for its synthesis, cathepsin B inhibition assays, and cellular assays demonstrating its neuroprotective and autophagy-modulating effects are presented. Furthermore, this document illustrates the key signaling pathways influenced by this compound, offering a valuable resource for researchers in neurobiology, oncology, and drug discovery.
Introduction
This compound, also known as Cathepsin B Inhibitor II, is a tetrapeptide derivative with the sequence Acetyl-Leucine-Valine-Lysine-aldehyde. The C-terminal aldehyde moiety is crucial for its inhibitory activity, as it forms a reversible covalent bond with the active site cysteine of cathepsin B. This potent inhibition makes it a valuable tool for studying the physiological and pathological roles of cathepsin B, a lysosomal cysteine protease implicated in various processes including protein degradation, apoptosis, and cancer metastasis.
Recent studies have highlighted the neuroprotective effects of this compound in models of excitotoxicity. Specifically, it has been shown to significantly reduce neuronal cell death induced by quinolinic acid, an endogenous NMDA receptor agonist involved in neurodegenerative diseases. Additionally, this inhibitor has been observed to cause the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker of autophagy. This suggests a potential role for this compound in modulating autophagic pathways.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and experimental use.
| Property | Value |
| IUPAC Name | (S)-2-((S)-2-((S)-2-Acetamido-4-methylpentanamido)-3-methylbutanamido)-6-aminohexanal |
| Synonyms | Ac-LVK-CHO, Cathepsin B Inhibitor II |
| CAS Number | 147600-40-6 |
| Molecular Formula | C₁₉H₃₆N₄O₄ |
| Molecular Weight | 384.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of cathepsin B. Its primary mechanism of action involves the formation of a reversible thiohemiacetal adduct with the active site cysteine residue (Cys29) of the enzyme. This interaction blocks the substrate-binding site and effectively inhibits the protease's catalytic activity.
Quantitative Inhibition Data
The inhibitory potency of this compound against cathepsin B has been quantified and is presented in the following table.
| Parameter | Value | Reference |
| IC₅₀ (Cathepsin B) | 4 nM | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key experiments demonstrating its biological effects.
Synthesis of this compound (Solid-Phase Peptide Synthesis)
This protocol outlines a general approach for the solid-phase synthesis of the peptide aldehyde.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Val-OH
-
Fmoc-Leu-OH
-
Acetic anhydride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dess-Martin periodinane
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Valine Coupling: Dissolve Fmoc-Val-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Leucine Coupling: Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Acetylation: Acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the Boc protecting group using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide alcohol by reverse-phase HPLC.
-
Oxidation: Dissolve the purified peptide alcohol in DCM and add Dess-Martin periodinane (1.5 eq). Stir for 1 hour at room temperature.
-
Final Purification: Quench the reaction with sodium thiosulfate solution. Extract the peptide aldehyde and purify by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Cathepsin B Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound on cathepsin B using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Cathepsin B substrate: Z-Arg-Arg-AMC (Z-RR-AMC)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant cathepsin B in the assay buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the diluted cathepsin B, and 10 µL of the inhibitor dilution (or buffer for control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 15 µL of Z-RR-AMC substrate solution to each well.
-
Kinetic Measurement: Immediately start monitoring the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
Quinolinic Acid-Induced Striatal Cell Death Assay
This protocol details an in vitro model to assess the neuroprotective effect of this compound against quinolinic acid-induced excitotoxicity in primary striatal neurons.
Materials:
-
Primary striatal neuron culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Quinolinic acid (QA)
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate primary striatal neurons in 96-well plates and culture for 7-10 days.
-
Treatment: Pre-treat the neurons with various concentrations of this compound for 1 hour.
-
Induction of Excitotoxicity: Add quinolinic acid to the wells at a final concentration of 100 µM.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Assessment of Cell Death: Measure cell viability/death using the LDH cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the LDH release to the control (untreated) and positive control (QA alone) wells. Calculate the percentage of neuroprotection afforded by this compound.
Western Blot for LC3-II Accumulation
This protocol describes the detection of LC3-II accumulation in a neuronal cell line (e.g., SH-SY5Y) treated with this compound.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed SH-SY5Y cells and treat with various concentrations of this compound for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an 18% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000) and β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the LC3-II levels to the β-actin loading control.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Mechanism of Cathepsin B inhibition by this compound.
Caption: Neuroprotective effect of this compound in the quinolinic acid pathway.
Caption: Proposed pathway for this compound-induced LC3-II accumulation.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a powerful and specific tool for investigating the multifaceted roles of cathepsin B in health and disease. Its ability to potently inhibit cathepsin B, protect against excitotoxic neuronal death, and modulate autophagy highlights its potential as a lead compound for the development of therapeutics for neurodegenerative disorders and other pathologies where cathepsin B is dysregulated. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to utilize this inhibitor in their studies. Further investigation into the precise molecular mechanisms underlying its effects on autophagy and neuroprotection will undoubtedly open new avenues for therapeutic intervention.
References
An In-depth Technical Guide to AC-Leu-Val-Lys-Aldehyde: A Potent Cathepsin B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AC-Leu-Val-Lys-aldehyde, a potent peptide aldehyde inhibitor of cathepsin B. It details the physicochemical properties, mechanism of action, and key biological effects of this compound, with a focus on its neuroprotective and autophagy-modulating activities. This document includes detailed experimental protocols for relevant assays and visual representations of the associated signaling pathways to support further research and development.
Introduction
This compound, also known as Acetyl-L-leucyl-L-valyl-N-lysinal, is a synthetic peptide derivative that acts as a highly effective inhibitor of cathepsin B, a lysosomal cysteine protease. Dysregulation of cathepsin B activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases. This guide serves as a technical resource for researchers exploring the therapeutic potential of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₅H₄₇N₅O₅ |
| Molecular Weight | 497.67 g/mol |
| CAS Number | 133446-42-9 |
| Appearance | Solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound is a potent and reversible inhibitor of cathepsin B, with an IC₅₀ value of 4 nM.[1][2] Cathepsin B is a lysosomal cysteine protease involved in intracellular protein degradation.[3] Under pathological conditions, cathepsin B can be released from the lysosome into the cytoplasm, where it can trigger apoptotic pathways.[4][5]
The primary biological activities of this compound documented in the literature include:
-
Neuroprotection: It significantly reduces quinolinic acid-induced striatal cell death.[1][2] Quinolinic acid is an excitotoxin that acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation is implicated in the pathology of neurodegenerative disorders like Huntington's disease.[6][7]
-
Modulation of Autophagy: The compound causes an accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[1][2] LC3-II is a marker for autophagosomes, and its accumulation can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.[8][9] In the context of cathepsin B inhibition, this accumulation is likely due to impaired lysosomal degradation.[7][8]
Experimental Protocols
In Vitro Cathepsin B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available cathepsin B inhibitor screening kits and provides a method to determine the inhibitory activity of this compound.[6][10][11]
Materials:
-
Cathepsin B, human recombinant
-
This compound
-
Cathepsin B Substrate (e.g., Ac-RR-AFC)
-
Assay Buffer (e.g., MES, pH 6.0, containing DTT and EDTA)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the Cathepsin B enzyme and substrate in the assay buffer to the desired working concentrations.
-
-
Assay Protocol:
-
Add 50 µL of Cathepsin B enzyme solution to each well of the 96-well plate.
-
Add 10 µL of various concentrations of this compound to the sample wells. For control wells, add 10 µL of the vehicle (DMSO).
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of the Cathepsin B substrate solution to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (RFU/min) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Quinolinic Acid-Induced Striatal Neuron Excitotoxicity Assay
This protocol outlines a method to assess the neuroprotective effects of this compound against quinolinic acid-induced cell death in primary striatal neuron cultures.[12][13]
Materials:
-
Primary striatal neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Quinolinic acid
-
This compound
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Poly-D-lysine coated culture plates
Procedure:
-
Cell Culture:
-
Plate primary striatal neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.
-
-
Treatment:
-
Pre-treat the neurons with various concentrations of this compound for 1-2 hours.
-
Induce excitotoxicity by adding quinolinic acid to the culture medium at a final concentration determined by a dose-response experiment (e.g., 50-100 µM).
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle-treated control cells.
-
Compare the viability of cells treated with quinolinic acid alone to those pre-treated with this compound to determine the neuroprotective effect.
-
Western Blot Analysis of LC3-II Accumulation
This protocol provides a method for detecting the accumulation of LC3-II in cells treated with this compound as an indicator of autophagy modulation.[1][2][14][15]
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC12)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time period (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin) is often used to assess changes in autophagosome levels.
-
Signaling Pathways and Workflows
Signaling Pathway of Neuroprotection by this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects against quinolinic acid-induced excitotoxicity.
Caption: Neuroprotective pathway of this compound.
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines the experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: Workflow for neuroprotection assessment.
Signaling Pathway of Autophagy Modulation by this compound
This diagram illustrates how the inhibition of cathepsin B by this compound leads to the accumulation of LC3-II.
Caption: Autophagy modulation by this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of cathepsin B in various physiological and pathological processes. Its potent inhibitory activity and demonstrated neuroprotective and autophagy-modulating effects make it a compound of interest for the development of novel therapeutics for neurodegenerative diseases and other conditions associated with cathepsin B dysregulation. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanisms and potential applications of this promising molecule.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 3. Rat cortico-striatal sagittal organotypic slice cultures as ex vivo excitotoxic striatal lesion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extralysosomal cathepsin B in central nervous system: Mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B in programmed cell death machinery: mechanisms of execution and regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.cn [abcam.cn]
- 11. content.abcam.com [content.abcam.com]
- 12. gladstone.org [gladstone.org]
- 13. Specific Reactions of Different Striatal Neuron Types in Morphology Induced by Quinolinic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
An In-depth Technical Guide to AC-Leu-Val-Lys-aldehyde (CAS Number 147600-40-6): A Potent Cathepsin B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-Leu-Val-Lys-aldehyde, with the CAS number 147600-40-6, is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of cathepsin B.[1] With an IC50 value in the low nanomolar range, this compound serves as a critical tool in the study of lysosomal proteases and their roles in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and its effects on key cellular signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and drug development.
Introduction
This compound, also known as Ac-LVK-CHO, is a leupeptin analogue designed for enhanced inhibitory activity against cathepsin B.[2] Cathepsin B is a lysosomal cysteine protease involved in intracellular protein degradation, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3] The aldehyde functional group of this compound allows for reversible covalent inhibition of the cysteine residue in the active site of cathepsin B, making it a valuable tool for studying the functional consequences of cathepsin B inhibition.
Biochemical and Physicochemical Properties
A summary of the key identifiers and properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 147600-40-6 |
| Molecular Formula | C19H36N4O4 |
| Molecular Weight | 384.51 g/mol |
| Sequence | This compound (Ac-LVK-CHO) |
| Physical Form | Typically supplied as a solid or powder |
| Solubility | Soluble in organic solvents like DMSO |
Quantitative Data: Inhibitory Activity
This compound is a highly potent inhibitor of cathepsin B. The following table summarizes its known inhibitory concentration.
| Target | IC50 | Assay Conditions |
| Cathepsin B | 4 nM | Specific assay conditions may vary by supplier |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of cathepsin B. This inhibition can modulate several downstream signaling pathways, including those involved in excitotoxicity and autophagy.
Inhibition of Cathepsin B
The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine residue of cathepsin B, thereby blocking its proteolytic activity.
Attenuation of Quinolinic Acid-Induced Neurotoxicity
Quinolinic acid is an endogenous NMDA receptor agonist that can induce excitotoxicity, a key process in the pathology of several neurodegenerative diseases.[4][5][6] Overactivation of NMDA receptors leads to excessive calcium influx, triggering downstream pathways that result in oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[7][8] Cathepsin B has been implicated in the downstream pathways of this excitotoxic cascade. By inhibiting cathepsin B, this compound can significantly reduce quinolinic acid-induced striatal cell death.[9]
Induction of LC3-II Accumulation and Modulation of Autophagy
Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. A key step in autophagy is the conversion of the soluble protein LC3-I to the lipidated, membrane-bound form LC3-II, which is a marker for autophagosome formation.[3][10][11] Inhibition of cathepsin B can lead to the accumulation of LC3-II.[12][13][14] This is often interpreted as a blockage of the autophagic flux, where the fusion of autophagosomes with lysosomes or the degradation of the autolysosomal content is impaired.
Experimental Protocols
In Vitro Cathepsin B Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the inhibitory activity of this compound against cathepsin B using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin B
-
This compound
-
Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC) or Cbz-Phe-Arg-7-amino-4-methyl-coumarin (Z-FR-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
-
DMSO
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Prepare a working solution of cathepsin B in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of the inhibitor dilution or vehicle control (Assay Buffer with DMSO).
-
Add the cathepsin B solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Western Blot for LC3-I/LC3-II Conversion
This protocol describes the detection of LC3 conversion as a marker for autophagy modulation by this compound.
Materials:
-
Cells of interest (e.g., neuronal cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
-
Protein Extraction:
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each sample.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Identify the bands corresponding to LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa).
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) to assess changes in autophagy.
-
Conclusion
This compound is a valuable research tool for investigating the roles of cathepsin B in health and disease. Its high potency and specificity make it suitable for a range of in vitro and cell-based assays. The ability of this inhibitor to modulate critical cellular pathways such as excitotoxicity and autophagy highlights its potential for elucidating disease mechanisms and for the development of novel therapeutic strategies targeting cathepsin B. Researchers and drug development professionals can utilize the information and protocols provided in this guide to effectively employ this compound in their studies.
References
- 1. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 2. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the miR‐96‐5p/Cathepsin B Pathway to Alleviate Neuron‐Derived Neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin L Plays a Role in Quinolinic Acid-Induced NF-Κb Activation and Excitotoxicity in Rat Striatal Neurons | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of degeneration of striatal neuronal subtypes in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that quinolinic acid severely impairs energy metabolism through activation of NMDA receptors in striatum from developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for apoptotic cell death in Huntington disease and excitotoxic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excitotoxicity of quinolinic acid: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
AC-Leu-Val-Lys-Aldehyde (ALLN) in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Acetyl-L-leucyl-L-valyl-L-lysin-al, commonly known as AC-Leu-Val-Lys-Aldehyde or ALLN, a potent and versatile protease inhibitor widely utilized in neuroscience research. We will delve into its core mechanisms of action, applications in various models of neurological disease, and detailed experimental protocols.
Introduction to this compound (ALLN)
This compound is a synthetic peptide aldehyde that functions as a reversible inhibitor of several classes of proteases. Its cell-permeable nature makes it a valuable tool for studying intracellular proteolytic processes. In the field of neuroscience, ALLN is primarily recognized for its potent inhibition of calpains, a family of calcium-dependent cysteine proteases, and its ability to also inhibit cathepsins and the proteasome. Dysregulation of these proteases is implicated in the pathophysiology of numerous neurodegenerative diseases, making ALLN a critical compound for investigating disease mechanisms and potential therapeutic strategies.
Mechanism of Action
ALLN's primary mechanism of action involves the formation of a reversible covalent bond between its aldehyde group and the active site cysteine residue of target proteases. This interaction blocks the catalytic activity of the enzyme, preventing the cleavage of its substrates.
Calpain Inhibition
Calpains are key mediators of cellular function and dysfunction. Under pathological conditions, such as excessive calcium influx in neurons, calpains become overactivated, leading to the breakdown of essential cellular proteins and contributing to neurodegeneration. ALLN effectively inhibits two major isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), thereby preventing the degradation of cytoskeletal proteins like spectrin and huntingtin, and modulating apoptotic pathways.
Cathepsin and Proteasome Inhibition
In addition to calpains, ALLN also exhibits inhibitory activity against lysosomal cysteine proteases, such as cathepsin B and cathepsin L. While its inhibitory effect on the 26S proteasome is less potent than its effect on calpains, it can influence protein turnover and cellular homeostasis through this mechanism as well.
Quantitative Data: Inhibitory Potency of ALLN
The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of ALLN against various proteases. This data is crucial for determining appropriate experimental concentrations.
| Target Protease | Inhibitor Constant (Ki) | IC50 |
| Calpain-1 (μ-calpain) | 190 nM | |
| Calpain-2 (m-calpain) | 220 nM | |
| Cathepsin B | 150 nM | |
| Cathepsin L | 500 pM | |
| Proteasome | 6 µM | |
| Cathepsin B | 4 nM |
Applications in Neuroscience Research
ALLN has been instrumental in elucidating the role of proteases in various neurological disorders.
-
Neurodegenerative Diseases: In models of Huntington's disease, ALLN has been shown to reduce the proteolysis of mutant huntingtin protein, a key event in disease pathogenesis.[1][2] It has also been used to investigate the role of calpains in Alzheimer's disease by modulating the processing of amyloid precursor protein.
-
Traumatic Brain Injury (TBI): Calpain activation is a major contributor to the secondary injury cascade following TBI. ALLN is used to study the neuroprotective effects of calpain inhibition in this context, often by assessing the reduction in the breakdown of spectrin.[3][4]
-
Apoptosis and Neuronal Cell Death: ALLN is a valuable tool for dissecting the signaling pathways involved in programmed cell death, particularly the interplay between calpains and caspases.
Signaling Pathways Modulated by ALLN
ALLN's inhibition of calpains can significantly impact several critical signaling cascades within neurons.
Caption: Calpain-Mediated Apoptotic Pathway and its Inhibition by ALLN.
This diagram illustrates how elevated intracellular calcium activates calpains, leading to both direct cytoskeletal damage through spectrin cleavage and the initiation of the mitochondrial apoptotic pathway via Bid cleavage. ALLN acts as a critical inhibitor of calpain activation, thereby blocking these downstream neurotoxic events.
Caption: Crosstalk between Calpain and Caspase Signaling Pathways.
This diagram depicts the intricate relationship between calpains and caspases in apoptosis. Calpain can directly activate caspase-12, which in turn activates the executioner caspase-3. Conversely, caspase-3 can cleave and inactivate calpastatin, the endogenous inhibitor of calpain, leading to a positive feedback loop that enhances calpain activity. ALLN can intervene in this cycle by directly inhibiting calpain.
Experimental Protocols
The following are detailed protocols for key experiments utilizing ALLN in neuroscience research.
Assessing Neuroprotection using the MTT Assay
This protocol outlines a method for quantifying the protective effect of ALLN against a neurotoxic insult in a neuronal cell culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
Complete cell culture medium
-
ALLN (stock solution in DMSO)
-
Neurotoxic agent (e.g., glutamate, rotenone, MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
ALLN Pre-treatment: Prepare serial dilutions of ALLN in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of ALLN (e.g., 1, 10, 25, 50 µM). Include a vehicle control (medium with DMSO). Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare the neurotoxic agent in complete culture medium at a pre-determined toxic concentration. Add the neurotoxic agent to the wells already containing ALLN. Include a control group with cells treated with neither ALLN nor the neurotoxin, and a group with only the neurotoxin.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization buffer to dissolve the formazan crystals. Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the percentage of cell viability against the concentration of ALLN to determine its neuroprotective efficacy.
Western Blot Analysis of Calpain-Mediated Spectrin Breakdown
This protocol details the detection of spectrin cleavage products as a measure of calpain activity and its inhibition by ALLN.
Materials:
-
Neuronal cell or tissue lysates
-
ALLN
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against α-spectrin (recognizing both the full-length protein and cleavage products)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat neuronal cells or animals with the experimental paradigm (e.g., neurotoxin, TBI) in the presence or absence of ALLN.
-
Protein Extraction: Lyse the cells or tissues in ice-cold lysis buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-α-spectrin antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Full-length α-spectrin will appear at ~240 kDa. Calpain-specific breakdown products (SBDPs) will be observed at ~150 kDa and 145 kDa.[5][6]
-
Data Analysis: Quantify the band intensities of the full-length spectrin and the SBDPs using densitometry software. A decrease in the ratio of SBDPs to full-length spectrin in ALLN-treated samples indicates inhibition of calpain activity.
Conclusion
This compound (ALLN) remains an indispensable tool in neuroscience research. Its ability to potently inhibit calpains and other proteases allows for the detailed investigation of their roles in the complex molecular cascades underlying neurodegeneration and neuronal injury. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize ALLN in their studies and contribute to the advancement of our understanding and treatment of neurological disorders.
References
- 1. Inhibition of calpain cleavage of huntingtin reduces toxicity: accumulation of calpain/caspase fragments in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of βII-Spectrin Protein by Calpain-2 and Caspase-3 under Neurotoxic and Traumatic Brain Injury Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical, Structural and Biomarker Evidence for Calpain-Mediated Cytoskeletal Change Following Diffuse Brain Injury Uncomplicated by Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
AC-Leu-Val-Lys-Aldehyde and the Autophagy Marker LC3-II: A Guide to Mechanistic Insights and Experimental Analysis
An In-depth Technical Guide for Researchers
Executive Summary: Autophagy is a fundamental cellular degradation and recycling process crucial for maintaining cellular homeostasis. A key protein in this pathway, Microtubule-associated protein 1A/1B-light chain 3 (LC3), is processed into its lipidated form, LC3-II, which serves as a reliable marker for autophagosomes. However, static measurements of LC3-II levels can be ambiguous. A true understanding of autophagic activity requires the measurement of autophagic flux—the entire process from autophagosome formation to lysosomal degradation. AC-Leu-Val-Lys-Aldehyde, a potent and reversible inhibitor of lysosomal cysteine proteases like Cathepsin B, serves as an invaluable tool for researchers. By blocking the final degradation step of the autophagic pathway, it causes an accumulation of LC3-II, enabling the quantitative assessment of autophagic flux. This guide provides a comprehensive overview of the interplay between this compound and LC3-II, detailed experimental protocols, and a framework for accurate data interpretation.
The Core Principles of Autophagy
Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. This process is essential for removing damaged organelles, protein aggregates, and invading pathogens, as well as for providing nutrients during periods of starvation. The pathway can be broadly divided into several key stages: initiation, nucleation of a phagophore (isolation membrane), elongation and enclosure of the phagophore to form a double-membraned autophagosome, and finally, fusion of the autophagosome with a lysosome to form an autolysosome, where the captured contents are degraded by lysosomal hydrolases.
The Role of AC-Leu-Val-Lys-aldehyde (MDL 28170) in Neuroprotection: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the neuroprotective role of AC-Leu-Val-Lys-aldehyde, a potent peptidyl aldehyde commonly identified in scientific literature as MDL 28170 or Calpain Inhibitor III. The primary mechanism of this compound involves the selective inhibition of calpains, a family of calcium-dependent cysteine proteases. Under pathological conditions such as ischemia, traumatic brain injury, and neurodegenerative diseases, excessive intracellular calcium levels lead to the overactivation of calpains, initiating a cascade of proteolytic events that dismantle cellular structures and lead to neuronal death through apoptosis, necrosis, and autophagy. MDL 28170, due to its cell-permeable nature and ability to cross the blood-brain barrier, has emerged as a significant research tool and a potential therapeutic agent for mitigating these neurodegenerative processes. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the compound's mechanism of action.
Introduction to this compound (MDL 28170)
This compound, also known as MDL 28170 or Calpain Inhibitor III, is a synthetic peptidyl aldehyde that acts as a potent, cell-permeable, and selective inhibitor of μ-calpain (calpain-1) and m-calpain (calpain-2)[1][2]. Its ability to cross the blood-brain barrier has made it a valuable compound in numerous preclinical studies of neurological disorders[1][2][3]. The neuroprotective effects of MDL 28170 have been documented in various models of neurotrauma, including spinal cord injury, traumatic brain injury (TBI), neonatal hypoxia-ischemia, and focal cerebral ischemia[2][3][4].
Mechanism of Action and Signaling Pathways
The neuroprotective properties of MDL 28170 are intrinsically linked to its inhibition of calpains. In the central nervous system, pathological conditions often lead to a surge in intracellular calcium, which pathologically activates calpains[5][6][7].
2.1. The Calpain-Mediated Cell Death Cascade
Activated calpains contribute to neuronal injury by cleaving a wide array of cellular substrates, including cytoskeletal proteins, enzymes, and transcription factors[3][5][7]. This leads to a breakdown of cellular integrity and activation of cell death pathways. MDL 28170 intervenes by blocking the active site of calpains, thus preventing this destructive cascade.
The primary signaling pathway involves:
-
Pathological Insult: Events like ischemia or trauma cause excessive glutamate release, leading to overactivation of NMDA receptors and a massive influx of Ca²⁺ into the neuron[6][7].
-
Calpain Activation: The elevated intracellular Ca²⁺ levels activate calpain-1 and calpain-2[5][6].
-
Substrate Cleavage: Activated calpains cleave critical substrates:
-
Cytoskeletal Proteins: α-spectrin is cleaved into characteristic breakdown products (SBDPs) of 145/150 kDa, compromising the structural integrity of the neuron[4][7].
-
Pro-Apoptotic Proteins: Calpains can cleave pro-apoptotic proteins like Bid and Bax, leading to cytochrome c release from the mitochondria[8][9]. They can also directly activate caspases, such as caspase-3 and caspase-12, which are key executioners of apoptosis[4][5].
-
Anti-Apoptotic Proteins: The endogenous calpain inhibitor, calpastatin, can be degraded, further amplifying calpain activity[9].
-
-
Neuronal Death: The culmination of these events is neuronal death via apoptosis, necrosis, or autophagy[4][5].
Below is a diagram illustrating the neuroprotective mechanism of MDL 28170.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of MDL 28170 has been quantified in various animal models. The following tables summarize key findings.
Table 1: In Vivo Efficacy of MDL 28170 in Traumatic Brain Injury (TBI)
| Animal Model | Injury Model | Dosing Regimen | Key Outcome | Reference |
| Mouse | Controlled Cortical Impact (CCI) | 20 mg/kg IV (15 min post-TBI) + 40 mg/kg IP (at 45 min, 2h 45m, 4h 45m post-TBI) | Reduced α-spectrin degradation by 40% in hippocampus and 44% in cortex. | [3] |
| Mouse | CCI | Treatment delayed by 1 hour post-injury | Maintained significant protection against α-spectrin degradation. | [3] |
| Mouse | CCI | Treatment delayed by 3 hours post-injury | Protective effect was no longer statistically significant. | [3] |
Table 2: In Vivo Efficacy of MDL 28170 in Ischemic Injury
| Animal Model | Injury Model | Dosing Regimen | Key Outcome | Reference |
| Neonatal Rat | Hypoxia-Ischemia (Rice-Vannucci) | 24 mg/kg IP (initial) + 12 mg/kg every 4h for 12h | Significantly decreased the number of necrotic and apoptotic cells. | [4] |
| Rat | Focal Cerebral Ischemia | 30 mg/kg IV bolus | Maximal inhibition of brain protease activity observed at 30 minutes post-injection. | [10] |
| Rat | Focal Cerebral Ischemia | 10 and 20 mg/kg bolus + infusion | Dose-dependent reduction in infarct volume when administered 30 minutes post-ischemia. | [10] |
| Rat | Focal Cerebral Ischemia | Optimal dose | Neuroprotective effect maintained when treatment was delayed up to 6 hours post-ischemia. | [10] |
Table 3: In Vivo Efficacy of MDL 28170 in Excitotoxicity and Neurodegeneration Models
| Animal Model | Injury Model | Dosing Regimen | Key Outcome | Reference |
| Rat | Intravitreal NMDA injection | 50 mg/kg IP at 0, 3, and 6 hours post-lesion | Increased surviving retinal ganglion cells from 258/mm² (NMDA alone) to 530/mm². | [11] |
| Mouse | MPTP Model of Parkinson's Disease | Not specified | Attenuated the loss of nigral dopaminergic neurons (17.8% loss vs 55.9% in controls). | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the literature.
4.1. Protocol: Controlled Cortical Impact (CCI) TBI Model in Mice
-
Objective: To assess the neuroprotective effect of MDL 28170 on calpain-mediated cytoskeletal degradation following TBI.
-
Animal Model: Male C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a craniotomy over the right parietal cortex.
-
Induce a cortical impact injury using a pneumatic impactor device (e.g., 1.0 mm depth, 3.5 m/sec velocity).
-
Suture the scalp and allow the animal to recover.
-
-
Drug Administration:
-
Prepare MDL 28170 solution (e.g., in a vehicle of DMSO, ethanol, and saline).
-
Administer an initial intravenous (IV) dose (e.g., 20 mg/kg) via the tail vein at 15 minutes post-injury.
-
Follow with repeated intraperitoneal (IP) booster injections (e.g., 40 mg/kg) at specified time points (e.g., 45 min, 2h 45m, 4h 45m post-TBI).
-
-
Tissue Analysis:
-
At 24 hours post-injury, euthanize the animals and harvest the brains.
-
Dissect the ipsilateral hippocampus and cortex.
-
Prepare tissue homogenates for Western blot analysis to quantify the levels of α-spectrin breakdown products (SBDPs) at 145/150 kDa, which are markers of calpain activity.
-
The following diagram outlines this experimental workflow.
4.2. Protocol: Hypoxia-Ischemia (HI) Brain Injury in Neonatal Rats
-
Objective: To evaluate the effect of MDL 28170 on apoptotic and necrotic cell death in an immature brain injury model.
-
Animal Model: 7-day-old rat pups.
-
Surgical Procedure (Rice-Vannucci Model):
-
Anesthetize the rat pup.
-
Make a midline cervical incision and permanently ligate the left common carotid artery.
-
Allow the pup to recover for 1-2 hours.
-
Place the pup in a hypoxic chamber (e.g., 8% oxygen) for a defined period (e.g., 2.5 hours).
-
-
Drug Administration:
-
Immediately after hypoxic exposure, administer an initial IP dose of MDL 28170 (e.g., 24 mg/kg) dissolved in a vehicle like peanut oil.
-
Administer subsequent IP doses (e.g., 12 mg/kg) every 4 hours for a total of 12 hours.
-
-
Tissue Analysis:
-
After the treatment period, euthanize the pups and perfuse with paraformaldehyde.
-
Harvest and process the brains for histology.
-
Perform staining (e.g., H&E, TUNEL) on brain sections.
-
Quantify the number of necrotic and apoptotic cells in specific brain regions (e.g., cortex, hippocampus, striatum) using microscopy.
-
Conclusion
This compound (MDL 28170) is a well-characterized calpain inhibitor with demonstrated neuroprotective effects across a range of preclinical models of acute neuronal injury. Its mechanism of action is centered on the inhibition of calpain-mediated proteolysis, thereby preventing the breakdown of essential cellular components and the activation of cell death pathways. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and drug developers interested in targeting calpain-mediated neurodegeneration. Future research may focus on optimizing dosing regimens, exploring its efficacy in chronic neurodegenerative diseases, and translating these promising preclinical findings into clinical applications.
References
- 1. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 7. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. jneurosci.org [jneurosci.org]
Methodological & Application
Application Notes and Protocols for AC-Leu-Val-Lys-Aldehyde in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-Leu-Val-Lys-aldehyde, also known as Cathepsin B Inhibitor II, is a potent, reversible, slow-binding inhibitor of cysteine proteases, with particularly high affinity for cathepsin B.[1][2] Its peptidyl aldehyde structure mimics the natural substrate, allowing it to interact with the active site of these enzymes. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, intended to guide researchers in its effective application for studying enzyme kinetics, screening for inhibitors, and elucidating biological pathways.
Mechanism of Action
Peptide aldehydes like this compound act as transition-state analog inhibitors of cysteine proteases. The aldehyde group forms a reversible covalent bond with the active site cysteine residue of the enzyme, creating a stable hemithioacetal adduct. This interaction effectively blocks the substrate-binding site and inhibits the enzyme's catalytic activity.
Applications
-
Enzyme Kinetics Studies: Determination of inhibitory constants (IC₅₀, Kᵢ) to characterize the potency and selectivity of the inhibitor.
-
Structure-Activity Relationship (SAR) Studies: As a reference compound for the development of novel cysteine protease inhibitors.
-
Validation of Cysteine Protease Involvement: To investigate the role of specific cysteine proteases in biological processes and disease models.
-
Protease Inhibitor Screening: As a positive control in high-throughput screening (HTS) campaigns for novel inhibitors.
Data Presentation
Inhibitory Activity of this compound
| Enzyme | Organism | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| Cathepsin B | Human | 4 | N/A | Potent, reversible inhibition.[1][3][4] |
| Cathepsin L | Human | N/A | N/A | While it is known to inhibit other cysteine proteases, specific inhibitory constants for Cathepsin L are not readily available. |
| Cathepsin K | Human | N/A | N/A | Specific inhibitory constants for Cathepsin K are not readily available. |
| Cathepsin S | Human | N/A | N/A | Specific inhibitory constants for Cathepsin S are not readily available. |
N/A: Not available in the reviewed literature.
Experimental Protocols
General Protocol for Cysteine Protease Inhibition Assay using a Fluorogenic Substrate
This protocol provides a general framework for determining the inhibitory activity of this compound against a cysteine protease using a fluorogenic substrate.
Materials:
-
Purified cysteine protease (e.g., Cathepsin B, L, K, or S)
-
This compound
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)
-
Assay buffer (specific to the protease, e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5 for Cathepsin B)
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Dissolve the fluorogenic substrate in DMSO to prepare a stock solution (e.g., 10 mM) and dilute to the working concentration in assay buffer.
-
Dilute the enzyme to the desired concentration in assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 25 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the diluted inhibitor solutions (or assay buffer for the control) to the corresponding wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted substrate solution to each well to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for a specified period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Detailed Protocol for Cathepsin B Inhibition Assay
This protocol is specifically tailored for assessing the inhibition of human Cathepsin B by this compound.
Materials:
-
Human Cathepsin B (recombinant)
-
This compound
-
Z-Arg-Arg-AMC (fluorogenic substrate)
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay buffer to final concentrations ranging from 0.1 nM to 1 µM.
-
Prepare a 10 mM stock solution of Z-Arg-Arg-AMC in DMSO. Dilute to a 2X working concentration of 20 µM in assay buffer.
-
Prepare a 2X working solution of human Cathepsin B at 2 nM in assay buffer.
-
-
Assay Protocol:
-
To the wells of a black 96-well plate, add 50 µL of the 2X Cathepsin B solution.
-
Add 50 µL of the serially diluted this compound solutions to the wells. For the positive control (no inhibition), add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the 2X Z-Arg-Arg-AMC substrate solution to all wells. The final volume in each well will be 200 µL.
-
Immediately measure the fluorescence intensity (Ex/Em = 380/460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow for Enzymatic Inhibition Assay
Caption: Experimental workflow for a typical enzymatic inhibition assay.
Cathepsin B Signaling Pathways
Caption: Key signaling pathways involving Cathepsin B.
References
Application Notes and Protocols for AC-Leu-Val-Lys-Aldehyde: A Potent Cathepsin B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-Leu-Val-Lys-aldehyde, also known as Ac-LVK-CHO, is a synthetic peptide aldehyde that acts as a potent, reversible inhibitor of cathepsin B.[1][2] With an IC50 value of 4 nM, this compound demonstrates significant efficacy in modulating the activity of this key lysosomal cysteine protease.[3][4][5] Cathepsin B is implicated in a variety of physiological and pathological processes, including intracellular protein degradation, apoptosis, and neurodegenerative diseases.[1][6][7] Notably, this compound has been shown to reduce quinolinic acid-induced striatal cell death and promote the accumulation of LC3-II, a marker of autophagy.[3][4][5][8] These properties make it a valuable tool for research in neuroscience, cancer biology, and cellular degradation pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro enzyme assays and cell-based applications.
Data Presentation
Inhibitor Properties
| Property | Value | Reference |
| IUPAC Name | N-Acetyl-L-leucyl-L-valyl-N-(4-amino-1-oxobutan-2-yl)-L-lysinamide | |
| Synonyms | Ac-LVK-CHO, Cathepsin B Inhibitor II | [1][6] |
| CAS Number | 147600-40-6 | [1] |
| Molecular Formula | C19H36N4O4 | [5] |
| Molecular Weight | 384.51 g/mol | [5] |
| Target | Cathepsin B | [3][4][5] |
| IC50 | 4 nM | [3][4][5] |
Recommended Working Concentrations
| Application | Recommended Concentration Range | Notes |
| In Vitro Cathepsin B Inhibition Assay | 1 nM - 1 µM | A concentration range bracketing the IC50 should be used to generate a dose-response curve. |
| Cell-Based Assays (Neuroprotection) | 10 µM - 50 µM | Based on similar peptide aldehyde inhibitors used in neuroprotection studies. Optimal concentration should be determined empirically for specific cell lines and experimental conditions. |
| Cell-Based Assays (Autophagy Induction) | 10 µM - 50 µM | Titration is recommended to determine the optimal concentration for observing LC3-II accumulation without inducing cytotoxicity. |
Signaling Pathways
Cathepsin B Signaling in Neurodegeneration
In pathological conditions such as neurodegenerative diseases, cathepsin B can be released from the lysosome into the cytosol. Cytosolic cathepsin B can trigger apoptotic pathways through the cleavage of Bid and subsequent activation of caspases. It is also implicated in inflammatory responses that contribute to neuronal damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 3. Cathepsin B in neurodegeneration of Alzheimer's disease, traumatic brain injury, and related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin B-A Neuronal Death Mediator in Alzheimer's Disease Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfagen.com.tr [alfagen.com.tr]
Application Notes and Protocols for AC-Leu-Val-Lys-Aldehyde in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-Leu-Val-Lys-Aldehyde, also known as Ac-LVK-CHO, is a potent, reversible peptide aldehyde inhibitor of Cathepsin B, a lysosomal cysteine protease.[1][2][3] With an IC₅₀ value in the low nanomolar range (approximately 4 nM), this compound offers high specificity for its target enzyme.[1][3] Cathepsin B is implicated in a variety of pathological processes, including neuronal cell death, inflammation, and cancer. Elevated levels of Cathepsin B have been observed in several neurological disorders, including traumatic brain injury (TBI), epilepsy, and Alzheimer's disease, making it a compelling target for therapeutic intervention.[2][4] While in vitro studies have demonstrated the efficacy of this compound in reducing excitotoxicity, to date, there is a lack of published in vivo data for this specific compound.[1][3]
This document provides a comprehensive overview of the potential applications of this compound for in vivo animal studies, based on its mechanism of action and data from studies on other Cathepsin B inhibitors. The provided protocols are suggested starting points for researchers and should be adapted and optimized for specific experimental needs, including pilot studies to determine optimal dosage and to assess for any potential toxicity.
Mechanism of Action & Signaling Pathway
This compound functions by inhibiting the enzymatic activity of Cathepsin B. Under pathological conditions such as traumatic brain injury, lysosomes can become destabilized, leading to the release of Cathepsin B into the cytoplasm.[5][6] Cytosolic Cathepsin B can then trigger apoptotic and necrotic cell death pathways through the cleavage of various substrates, including Bid, which leads to mitochondrial dysfunction and the activation of caspases.[7] By inhibiting Cathepsin B, this compound is hypothesized to prevent these downstream events, thereby protecting cells from injury-induced death.
Caption: Proposed mechanism of neuroprotection by this compound.
Potential In Vivo Applications
Based on the known roles of Cathepsin B, this compound is a promising candidate for in vivo investigation in models of:
-
Traumatic Brain Injury (TBI): Studies with other Cathepsin B inhibitors have demonstrated reduced lesion volume, improved motor function, and decreased neuronal cell death in rodent models of TBI.[7][8]
-
Epilepsy: Cathepsin B activity is elevated in models of epilepsy, and its inhibition may reduce seizure-induced neuronal damage.[9][10]
-
Ischemia-Reperfusion Injury: Similar to TBI, Cathepsin B is implicated in the cell death cascades following ischemic events in the brain and other organs.
-
Cancer: Cathepsin B plays a role in tumor invasion and metastasis, suggesting a potential therapeutic application for its inhibitors.
Quantitative Data from In Vivo Studies with other Cathepsin B Inhibitors
The following table summarizes dosing information from in vivo studies using other Cathepsin B inhibitors in rodent models of neurological injury. This data can serve as a reference for designing initial pilot studies with this compound.
| Inhibitor | Animal Model | Route of Administration | Dosage | Key Findings |
| CA-074Me | Rat; Central Fluid Percussion Injury (TBI) | Intracerebroventricular (ICV) infusion | 1.25 µg/µl/hr for 2 weeks | Altered Cathepsin B localization and reduced hypersensitivity.[11] |
| E64d | Mouse; Controlled Cortical Impact (TBI) | Oral gavage | 10 mg/kg | Improved motor function and reduced lesion volume.[8] |
| Z-Arg-Lys-AOMK | Mouse; Controlled Cortical Impact (TBI) | Intraperitoneal (i.p.) | Not specified | Reduced cytosolic Cathepsin B activity and improved motor function.[5][6] |
| [N-L-3-trans-prolcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline] | Rat; TBI model | Pretreatment | Not specified | Attenuated cell death, lesion volume, and motor/cognitive dysfunction.[7] |
Suggested Protocol for a Pilot In Vivo Study in a Rodent Model of TBI
This protocol provides a general framework for a pilot study to evaluate the efficacy of this compound in a controlled cortical impact (CCI) model of TBI in mice. Note: This is a suggested protocol and must be optimized. A thorough literature review of the CCI model and institutional animal care and use committee (IACUC) approval are required.
1. Animal Model and Group Allocation:
-
Species: C57BL/6 mice (male, 8-10 weeks old)
-
Groups (n=8-10 per group):
-
Sham + Vehicle
-
Sham + this compound
-
TBI + Vehicle
-
TBI + this compound (low dose)
-
TBI + this compound (high dose)
-
2. Formulation and Dosing (to be determined by pilot studies):
-
Compound: this compound
-
Vehicle: A suitable vehicle such as saline, PBS, or a solution containing a solubilizing agent like DMSO (final concentration should be non-toxic).
-
Suggested Starting Doses (based on other inhibitors): 1-10 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosing Regimen: A single dose administered shortly after TBI (e.g., 30 minutes post-injury).
3. Experimental Procedure:
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
TBI Induction (CCI model):
-
Secure the mouse in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region.
-
Induce a controlled cortical impact using a pneumatic or electromagnetic impactor.
-
-
Drug Administration: Administer the vehicle or this compound according to the assigned groups and dosing regimen.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
4. Outcome Measures:
-
Behavioral Assessment:
-
Motor Function: Rotarod test, beam walk test at 1, 3, and 7 days post-TBI.
-
Neurological Severity: Modified Neurological Severity Score (mNSS) at 1, 3, and 7 days post-TBI.
-
-
Histological and Biochemical Analysis (at a terminal time point, e.g., 7 days post-TBI):
-
Lesion Volume: Cresyl violet staining of brain sections.
-
Neuronal Degeneration: Fluoro-Jade B staining.
-
Apoptosis: TUNEL staining or Caspase-3 immunohistochemistry.
-
Cathepsin B Activity Assay: From brain tissue homogenates.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 3. This compound | CAS#:147600-40-6 | Chemsrc [chemsrc.com]
- 4. Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer’s drug discovery | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of Cytosolic Cathepsin B Activity in the Brain by Traumatic Brain Injury and Inhibition by the Neutral pH Selective Inhibitor Probe Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin B contributes to traumatic brain injury-induced cell death through a mitochondria-mediated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cysteine Protease Cathepsin B Is a Key Drug Target and Cysteine Protease Inhibitors Are Potential Therapeutics for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin B is a New Drug Target for Traumatic Brain Injury Therapeutics: Evidence for E64d as a Promising Lead Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application of AC-Leu-Val-Lys-aldehyde (MDL-28170) in Alzheimer's Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction and neuronal loss, resulting in cognitive decline. One of the key pathological mechanisms implicated in AD is the dysregulation of calcium homeostasis, which leads to the overactivation of calcium-dependent proteases, particularly calpains.
AC-Leu-Val-Lys-aldehyde, also known as MDL-28170 or Calpain Inhibitor III, is a potent, cell-permeable inhibitor of calpain-1 and calpain-2. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of calpain in neurodegenerative diseases and for assessing the therapeutic potential of calpain inhibition in AD models.[1][2] Overactivation of calpain in AD has been linked to the proteolytic cleavage of key neuronal proteins, contributing to both Aβ pathology and tau hyperphosphorylation.[1][2][3]
Mechanism of Action in Alzheimer's Disease
In the context of Alzheimer's disease, elevated levels of Aβ oligomers can induce excessive calcium influx into neurons, leading to the aberrant activation of calpain.[4] Activated calpain contributes to AD pathology through several mechanisms:
-
Tau Hyperphosphorylation: Calpain cleaves the protein p35, a regulatory subunit of cyclin-dependent kinase 5 (Cdk5), into a more stable and hyperactive fragment called p25. The persistent activation of Cdk5 by p25 leads to the hyperphosphorylation of tau protein, a critical step in the formation of NFTs.[5][6][7][8]
-
Neurodegeneration: Calpain-mediated cleavage of various cytoskeletal and synaptic proteins can disrupt neuronal function and contribute to cell death.[1][2]
-
Synaptic Dysfunction: Overactivated calpain can degrade essential synaptic proteins, leading to impaired synaptic transmission and plasticity, which are early events in AD.[1][2][3]
By inhibiting calpain, this compound (MDL-28170) can mitigate these pathological processes, offering a potential therapeutic strategy for AD.
Signaling Pathway of Calpain Activation and Tau Hyperphosphorylation in AD
Experimental Data from Alzheimer's Disease Models
Studies utilizing calpain inhibitors in animal models of Alzheimer's disease, such as the APP/PS1 mouse, have demonstrated significant improvements in cognitive function and synaptic plasticity. The following tables summarize key quantitative findings from a study by Trinchese et al. (2008), which used a calpain inhibitor (BDA-410) with a similar mechanism of action to this compound.
Table 1: Effect of Calpain Inhibitor on Spatial Working Memory in APP/PS1 Mice
| Treatment Group | Mean Number of Errors (Day 4) |
| Wild-Type (Vehicle) | 1.5 ± 0.2 |
| APP/PS1 (Vehicle) | 3.8 ± 0.4 |
| APP/PS1 (Calpain Inhibitor) | 1.7 ± 0.3 |
Data are presented as mean ± SEM. Errors were assessed using the radial arm water maze.
Table 2: Effect of Calpain Inhibitor on Associative Fear Memory in APP/PS1 Mice
| Treatment Group | Freezing Time (%) |
| Wild-Type (Vehicle) | 45 ± 5 |
| APP/PS1 (Vehicle) | 20 ± 4 |
| APP/PS1 (Calpain Inhibitor) | 42 ± 6 |
Data are presented as mean ± SEM. Freezing behavior was assessed in a contextual fear conditioning paradigm.
Table 3: Effect of Calpain Inhibitor on Long-Term Potentiation (LTP) in Hippocampal Slices from APP/PS1 Mice
| Treatment Group | LTP (% of baseline fEPSP slope) |
| Wild-Type (Vehicle) | 155 ± 8 |
| APP/PS1 (Vehicle) | 110 ± 5 |
| APP/PS1 (Calpain Inhibitor) | 150 ± 7 |
Data are presented as mean ± SEM. LTP was measured 60 minutes post-tetanic stimulation.
Experimental Protocols
The following protocols provide a general framework for the application of this compound (MDL-28170) in Alzheimer's disease mouse models. Specific parameters may need to be optimized for individual experimental designs.
Protocol 1: Preparation of this compound (MDL-28170) for In Vivo Administration
Materials:
-
This compound (MDL-28170) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of MDL-28170 in 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution for Intraperitoneal (IP) Injection:
-
On the day of injection, thaw an aliquot of the stock solution.
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG 300, and 50% sterile saline.
-
Dilute the MDL-28170 stock solution with the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).
-
Vortex the working solution to ensure it is well-mixed.
-
Protocol 2: Chronic Intraperitoneal (IP) Administration in an APP/PS1 Mouse Model
Experimental Workflow:
Procedure:
-
Animal Model: Use APP/PS1 transgenic mice and wild-type littermates as controls. House animals under standard laboratory conditions.
-
Treatment Groups:
-
Group 1: Wild-type mice receiving vehicle.
-
Group 2: APP/PS1 mice receiving vehicle.
-
Group 3: APP/PS1 mice receiving this compound (MDL-28170).
-
-
Dosing Regimen:
-
Based on previous studies with calpain inhibitors, a starting dose of 10 mg/kg body weight administered daily via IP injection is recommended.
-
The duration of treatment can vary depending on the age of the animals and the desired endpoint, but a period of 2-3 months is often sufficient to observe effects on pathology and behavior.
-
-
Behavioral Analysis:
-
Following the treatment period, conduct a battery of behavioral tests to assess cognitive function. These may include the Morris water maze for spatial learning and memory, and contextual fear conditioning for associative memory.
-
-
Tissue Collection and Analysis:
-
After behavioral testing, euthanize the animals and collect brain tissue.
-
One hemisphere can be snap-frozen for biochemical analysis (e.g., Western blotting for p25/p35 ratio, phosphorylated tau, and synaptic proteins; ELISA for Aβ levels).
-
The other hemisphere can be fixed for histological analysis (e.g., immunohistochemistry for Aβ plaques and NFTs).
-
Protocol 3: Western Blot Analysis for p25/p35 and Phosphorylated Tau
Materials:
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-p35/p25 antibody
-
Anti-phospho-Tau (e.g., AT8, PHF-1) antibody
-
Anti-total-Tau antibody
-
Anti-β-actin or GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold homogenization buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
-
Conclusion
This compound (MDL-28170) serves as a critical research tool for elucidating the role of calpain in Alzheimer's disease pathogenesis. The provided data and protocols offer a foundation for researchers to investigate the therapeutic potential of calpain inhibition in preclinical AD models. Further studies are warranted to optimize dosing and treatment regimens and to fully understand the long-term effects of calpain inhibition on AD pathology and cognitive function.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: AC-Leu-Val-Lys-Aldehyde in Excitotoxicity and Neurodegeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of excitatory amino acid receptors, is a key contributor to neuronal loss in a range of acute and chronic neurodegenerative disorders. This process leads to a cascade of detrimental events, including ionic imbalance, mitochondrial dysfunction, and the activation of various proteases. Among these, the lysosomal cysteine protease Cathepsin B has emerged as a significant mediator of neuronal death. AC-Leu-Val-Lys-Aldehyde, a potent peptide aldehyde inhibitor, offers a targeted approach to investigate the role of Cathepsin B in these pathways and to explore its potential as a neuroprotective agent.
This compound has been identified as a highly potent inhibitor of Cathepsin B.[1] Its utility has been demonstrated in models of excitotoxicity, where it significantly reduces neuronal cell death induced by agents such as quinolinic acid, an excitotoxin that acts on NMDA receptors.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in in vitro neuroprotection and neurodegeneration studies.
Mechanism of Action
Under pathological conditions such as excitotoxicity, lysosomal membrane permeabilization can lead to the leakage of Cathepsin B into the cytosol. Once in the cytosol, Cathepsin B can initiate a cascade of apoptotic events. A key step in this pathway is the cleavage of the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, promoting mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death. By potently and selectively inhibiting Cathepsin B, this compound can block this cascade at an early stage, thereby preventing the downstream events that lead to neuronal demise.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 4 nM | Cathepsin B | [1] |
Table 2: Neuroprotective Effects of this compound
| Experimental Model | Effect | Reference |
| Quinolinic acid-induced striatal cell death | Significantly reduces striatal cell death | [1] |
Note: Specific dose-response data on the percentage of neuroprotection is not currently available in the cited literature.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of Cathepsin B-mediated neuronal apoptosis and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for utilizing this compound in neuroprotection studies.
Protocol 1: In Vitro Neuroprotection Assay Against Quinolinic Acid-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol describes a method to assess the neuroprotective effects of this compound against excitotoxicity induced by quinolinic acid in primary cortical or striatal neurons.
Materials:
-
Primary cortical or striatal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (stock solution in DMSO)
-
Quinolinic acid (stock solution in sterile water or PBS)
-
Cell viability assay reagent (e.g., MTT, MTS, or Resazurin)
-
Plate reader
Procedure:
-
Cell Plating: Plate primary neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well. Culture for 7-10 days in vitro to allow for maturation.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 10 nM to 10 µM. Remove half of the culture medium from each well and replace with medium containing the desired concentration of the inhibitor. Incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) group.
-
Excitotoxic Insult: Prepare a working solution of quinolinic acid in culture medium. A suggested final concentration range is 50-200 µM (the optimal concentration should be determined empirically for your specific cell type and culture conditions to induce approximately 50% cell death). Add the quinolinic acid solution to the wells containing the pre-treated neurons.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-3 hours. Read the absorbance at 490 nm.
-
Resazurin Assay: Add Resazurin solution to each well and incubate for 1-4 hours. Read the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control (untreated) cells. Plot the dose-response curve for this compound and determine the EC50 for neuroprotection.
References
Troubleshooting & Optimization
Technical Support Center: Ac-Leu-Val-Lys-aldehyde (Ac-LVK-CHO)
Welcome to the technical support center for Ac-Leu-Val-Lys-aldehyde (Ac-LVK-CHO), a potent, reversible inhibitor of cathepsin B. This guide provides detailed information on the solubility, handling, and application of this peptide aldehyde to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Ac-LVK-CHO, is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of cathepsin B, a lysosomal cysteine protease.[1] It is widely used in research to study the role of cathepsin B in various physiological and pathological processes.
Q2: What is the mechanism of action of this compound?
As a peptide aldehyde, this compound mimics the substrate of cathepsin B. The aldehyde functional group forms a reversible covalent bond (a hemithioacetal) with the active site cysteine residue of the enzyme, thereby inhibiting its proteolytic activity.
Q3: What is the salt form of this peptide?
This compound is typically supplied as a trifluoroacetate (TFA) salt. This is a common counterion for synthetic peptides resulting from the purification process using reverse-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid.
Solubility Guidelines
The solubility of this compound is a critical factor for its effective use in experiments. Due to the presence of the hydrophobic amino acids Leucine and Valine, its solubility in aqueous solutions is limited.
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations & Remarks |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | Recommended for stock solutions. DMSO is a highly effective solvent for dissolving this compound. Prepare concentrated stock solutions in 100% DMSO. |
| Aqueous Buffers (e.g., PBS, Tris) | Limited | Direct dissolution is not recommended. The peptide may not dissolve completely and can precipitate. Prepare working solutions by diluting a DMSO stock solution into the aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (TFA salt, Molecular Weight: 499.58 g/mol , considering the TFA salt) in DMSO.
Materials:
-
This compound (TFA salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh out the desired amount of the peptide. For example, to prepare 1 mL of a 10 mM stock solution, use approximately 5 mg of the peptide.
-
Add the appropriate volume of anhydrous DMSO to the peptide.
-
Vortex briefly and/or sonicate gently until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for use in in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or specific assay buffer)
-
Sterile tubes
Procedure:
-
Thaw a vial of the 10 mM stock solution at room temperature.
-
Determine the final concentration of the inhibitor required for your experiment.
-
Perform a serial dilution of the DMSO stock solution into your aqueous buffer. Crucially, add the DMSO stock solution to the aqueous buffer while vortexing gently to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent effects on the biological system.
-
Prepare the working solution fresh for each experiment.
Troubleshooting Guide
Issue 1: The peptide powder is difficult to dissolve in aqueous buffer.
-
Cause: this compound has limited solubility in aqueous solutions due to its hydrophobic residues.
-
Solution: Do not attempt to dissolve the peptide directly in aqueous buffers. Follow Protocol 1 to prepare a concentrated stock solution in 100% DMSO first, and then dilute this stock into your aqueous buffer as described in Protocol 2.
Issue 2: The peptide precipitates when diluting the DMSO stock solution into an aqueous buffer.
-
Cause A: The concentration of the peptide in the final aqueous solution is above its solubility limit.
-
Solution A: Try preparing a more dilute working solution. If a higher concentration is necessary, you may need to adjust the buffer composition (e.g., by adding a small percentage of an organic co-solvent, if compatible with your assay).
-
Cause B: Improper mixing during dilution.
-
Solution B: Ensure rapid dispersion of the DMSO stock into the aqueous buffer by adding the stock solution to the buffer while the buffer is being gently vortexed. Avoid adding the buffer to the concentrated DMSO stock.
Issue 3: Loss of inhibitory activity over time in aqueous working solutions.
-
Cause: The aldehyde group in this compound can be susceptible to oxidation or other modifications in aqueous solutions, especially at non-neutral pH or over extended periods.
-
Solution: Always prepare fresh working solutions from the frozen DMSO stock immediately before use. Avoid storing the peptide in aqueous buffers for extended periods.
Issue 4: Variability in experimental results.
-
Cause A: Repeated freeze-thaw cycles of the DMSO stock solution.
-
Solution A: Aliquot the stock solution after preparation to minimize the number of freeze-thaw cycles for each aliquot.
-
Cause B: Instability of the peptide in the assay buffer.
-
Solution B: Assess the stability of this compound in your specific assay buffer over the time course of your experiment. Consider running a time-course experiment to check for any loss of activity.
Visualizing Experimental Workflows and Pathways
Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Inhibition of Cathepsin B Signaling Pathway
References
Potential off-target effects of AC-Leu-val-lys-aldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of AC-Leu-Val-Lys-aldehyde (Ac-LVK-CHO), a potent protease inhibitor. This guide covers its primary activity, potential off-target effects, and provides resources for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic, reversible peptide aldehyde inhibitor. Its primary target is Cathepsin B, a lysosomal cysteine protease, against which it shows potent inhibition with an IC50 of approximately 4 nM[1][2]. It is structurally similar to leupeptin, a naturally derived inhibitor, and functions by forming a covalent but reversible bond with the catalytic cysteine residue in the active site of target proteases[3].
Q2: What are the known or potential off-target effects of this compound?
Due to its structural similarity to leupeptin and its reactive aldehyde group, Ac-LVK-CHO has the potential to inhibit other proteases, primarily other cysteine proteases and some serine proteases. Leupeptin is known to inhibit calpains, other cathepsins (H and L), trypsin, and plasmin[3][4][5][6]. Therefore, researchers using Ac-LVK-CHO should anticipate potential off-target inhibition of these related enzymes, which could lead to complex cellular phenotypes.
Q3: My cells show unexpected toxicity or reduced proliferation after treatment. Could this be an off-target effect?
Yes, this is possible. Both the primary target and potential off-targets of Ac-LVK-CHO are involved in critical cellular processes like apoptosis, cell cycle progression, and autophagy[7].
-
Calpain Inhibition: Calpains are involved in cell motility, signal transduction, and cell proliferation. Inhibiting calpains can lead to a decreased growth rate of cell colonies[8].
-
Cathepsin B Inhibition: Cathepsin B plays a complex, often context-dependent role in apoptosis. In some cancer cell lines, it can act as a dominant executioner protease, while in other contexts, its inhibition can prevent the release of mitochondrial cytochrome c, thereby reducing apoptosis.
-
Autophagy Modulation: Ac-LVK-CHO has been shown to cause the accumulation of LC3-II, a marker for autophagy, which can have significant impacts on cell survival and homeostasis[2].
Unexplained cytotoxicity or anti-proliferative effects should be investigated by performing dose-response experiments and viability assays (e.g., MTT or Trypan Blue exclusion).
Q4: I am not observing the expected level of inhibition of my target protease. What could be wrong?
Several factors could lead to a lack of efficacy:
-
Inhibitor Instability: Peptide aldehydes can be unstable in aqueous solutions over time. It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and to make working dilutions immediately before use. Aqueous working solutions may only be stable for a few hours[3].
-
Improper Storage: The compound should be stored at -20°C or below to maintain its integrity[1].
-
High Protease Concentration: If the concentration of the target protease in your assay is particularly high, you may need to use a higher concentration of the inhibitor to achieve effective inhibition.
-
Assay Conditions: The inhibitory activity can be sensitive to pH, buffer components, and the presence of reducing agents. Ensure your assay conditions are optimal for inhibitor binding.
Q5: How can I confirm that this compound is engaging my target protein within the cell?
Directly confirming target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates or intact cells treated with Ac-LVK-CHO to various temperatures and then quantifying the amount of soluble target protein remaining, you can observe a "thermal shift," which indicates direct binding[5].
Inhibitory Profile
The following table summarizes the inhibitory constants (IC50 or Ki) for Ac-LVK-CHO and its close analog, leupeptin, against various proteases. This data highlights the potent inhibition of the primary target, Cathepsin B, and the potential for off-target interactions.
| Inhibitor | Target Protease | Enzyme Source | Inhibition Constant |
| This compound | Cathepsin B | Not Specified | IC50 = 4 nM |
| Leupeptin | Cathepsin B | Bovine Spleen | Ki = 6 nM |
| Leupeptin | Calpain | Recombinant Human | Ki = 10 nM - 72 nM |
| Leupeptin | Trypsin | Bovine | Ki = 35 nM |
| Leupeptin | Plasmin | Human | Ki = 3.4 µM |
| Leupeptin | Kallikrein | Not Specified | Ki = 19 µM |
| Leupeptin | Mpro (SARS-CoV-2) | Recombinant | IC50 = 127.2 µM |
Data compiled from multiple sources.[1][4][5] Note that IC50 and Ki values can vary depending on experimental conditions, substrates, and enzyme sources.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy / Inconsistent Results | 1. Inhibitor degradation. 2. Incorrect concentration. 3. Suboptimal assay buffer conditions. | 1. Prepare fresh stock and working solutions for each experiment. Store stock at -20°C in an appropriate solvent (e.g., DMSO). 2. Perform a dose-response curve to determine the optimal concentration for your system. 3. Verify that the pH and buffer components are compatible with the inhibitor's activity. |
| Unexpected Cellular Phenotype (e.g., toxicity, altered morphology) | 1. Off-target effects on other proteases (e.g., calpains, other cathepsins). 2. Disruption of critical cellular pathways (e.g., apoptosis, autophagy). 3. High inhibitor concentration. | 1. Use a more specific inhibitor for your target protease if available, or use a secondary inhibitor for a suspected off-target to see if the phenotype is rescued. 2. Perform assays to measure apoptosis (e.g., Annexin V staining, caspase activity) or autophagy (e.g., LC3-II western blot). 3. Lower the inhibitor concentration to the minimum required for on-target inhibition. |
| Assay Interference | 1. The aldehyde group may act as a reducing agent. 2. Incompatibility with downstream applications. | 1. Be aware of potential interference with protein quantification methods like the Lowry assay[3]. The Bradford assay is less affected. 2. If using the inhibitor during protein purification, ensure it does not interfere with subsequent steps (e.g., some inhibitors are not compatible with certain types of chromatography). |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Protease Specificity Profiling
This protocol provides a general framework for assessing the inhibitory activity of Ac-LVK-CHO against a panel of proteases using a fluorogenic substrate.
Materials:
-
Purified proteases of interest (e.g., Cathepsin B, L, K, Calpain-1, Trypsin).
-
Specific fluorogenic substrates for each protease (e.g., a peptide conjugated to a fluorophore like AMC or Mca).
-
Assay Buffer (specific to each protease, but a general buffer could be 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 0.01% Brij-35, pH 7.4).
-
This compound.
-
Black, flat-bottom 96-well microplate.
-
Fluorescence plate reader.
Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of Ac-LVK-CHO in the appropriate assay buffer, ranging from high nanomolar to high micromolar concentrations.
-
Enzyme Preparation: Dilute each purified protease to a working concentration in the corresponding pre-chilled assay buffer.
-
Incubation: In the wells of the 96-well plate, add the diluted inhibitor solutions. Add the diluted enzyme to each well (except for substrate-only controls). Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the specific fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Measure the fluorescence kinetically over 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V) for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to verify that Ac-LVK-CHO binds to its target protein (e.g., Cathepsin B) in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
Complete cell culture medium.
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., Tris-buffered saline with protease inhibitors excluding Ac-LVK-CHO, and mild detergent).
-
PCR tubes or plate.
-
Thermal cycler.
-
Equipment for protein quantification and detection (e.g., Western Blot or ELISA).
Methodology:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat one set of cells with a working concentration of Ac-LVK-CHO (e.g., 10-50x the IC50) and another set with vehicle (e.g., DMSO) for 1-2 hours in culture.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension from both the treated and vehicle groups into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes[5].
-
Cell Lysis: Lyse the cells in the PCR tubes by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (soluble protein fraction) from each tube. Analyze the amount of the soluble target protein at each temperature point using Western Blot or another sensitive detection method.
-
Data Analysis: Plot the relative amount of soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature for the treated sample indicates thermal stabilization due to inhibitor binding.
Logical & Pathway Diagrams
References
- 1. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. custombiotech.roche.com [custombiotech.roche.com]
- 7. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - 2BScientific [2bscientific.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with AC-Leu-val-lys-aldehyde
Welcome to the technical support center for AC-Leu-Val-Lys-aldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible inhibitor of cysteine proteases. Its aldehyde functional group interacts with the thiol group of the cysteine residue in the active site of enzymes like cathepsin B and calpains, thereby blocking their proteolytic activity.
Q2: What are the primary targets of this compound?
A2: The primary target is Cathepsin B, with a reported IC50 of 4 nM.[1] However, due to its mechanism, it can also inhibit other cysteine proteases, such as other cathepsins and calpains. This potential for off-target activity is an important consideration in experimental design and data interpretation.
Q3: How should I store this compound?
A3: The compound should be stored at -20°C upon receipt. Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: In what solvent should I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, a concentrated stock solution in DMSO should be prepared first, which can then be diluted into aqueous buffers or cell culture media.
Q5: What is the stability of this compound in solution?
A5: Peptide aldehydes in aqueous solutions can be susceptible to degradation over time. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment. Avoid prolonged storage of the compound in aqueous buffers.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors related to its handling, experimental setup, and inherent chemical properties. This guide addresses common issues in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate dispensing of the inhibitor, especially at low volumes. | Use calibrated micropipettes and ensure proper technique. For very small volumes, consider serial dilutions. |
| Stock Solution Instability: Degradation of the inhibitor in the stock solution due to improper storage or multiple freeze-thaw cycles. | Aliquot the DMSO stock solution upon preparation to minimize freeze-thaw cycles. Protect from light. | |
| Uneven Cell Seeding: In cell-based assays, variations in cell number per well can lead to inconsistent results. | Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. | |
| Weaker Than Expected Inhibition | Inhibitor Degradation: The aldehyde functional group can be unstable in aqueous solutions, especially at neutral or alkaline pH. | Prepare fresh dilutions of the inhibitor in your assay buffer or cell culture medium immediately before use. |
| Incorrect Concentration: Errors in calculating the final concentration of the inhibitor. | Double-check all calculations for dilutions. Use a concentration range in initial experiments to determine the optimal inhibitory concentration. | |
| Sub-optimal Assay Conditions: The pH or buffer composition may affect inhibitor activity. | Ensure the assay buffer pH is compatible with the inhibitor's stability and the enzyme's optimal activity range. | |
| No Inhibition Observed | Inactive Compound: The compound may have degraded due to improper long-term storage or exposure to adverse conditions. | Verify the storage conditions of the lyophilized powder. If possible, test the compound in a well-established positive control assay. |
| Inappropriate Target System: The target protease may not be present or active in your experimental system. | Confirm the expression and activity of the target protease (e.g., Cathepsin B) in your cell line or tissue lysate using a positive control substrate or antibody. | |
| Unexpected or Off-Target Effects | Inhibition of Other Proteases: this compound can inhibit other cysteine proteases like other cathepsins and calpains. | Use the lowest effective concentration of the inhibitor. Consider using more specific inhibitors as controls if available. Perform experiments in knockout/knockdown models for the primary target to confirm specificity. |
| DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell-based assay does not exceed a level that is non-toxic to your specific cell line (typically <0.5%). Run a vehicle control (DMSO without the inhibitor). |
Experimental Protocols
In Vitro Cathepsin B Inhibition Assay
This protocol provides a general framework for measuring the inhibition of purified Cathepsin B by this compound.
Materials:
-
Purified active Cathepsin B
-
This compound
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve the lyophilized powder in DMSO to create a 10 mM stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in Assay Buffer to achieve a range of desired final concentrations (e.g., 1 nM to 10 µM).
-
Enzyme Preparation: Dilute the purified Cathepsin B in Assay Buffer to the desired working concentration.
-
Incubation: In a 96-well plate, add 50 µL of the diluted enzyme to each well. Then, add 50 µL of the serially diluted inhibitor or vehicle control (Assay Buffer with the same final DMSO concentration). Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 100 µL of the Cathepsin B substrate (prepared in Assay Buffer) to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30 minutes) using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Inhibition of Intracellular Protease Activity
This protocol outlines a general method for assessing the effect of this compound on protease activity within a cellular context.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
Cell-permeable protease substrate (e.g., a fluorogenic substrate for Cathepsin B)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
96-well clear-bottom black microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Treatment: Prepare various concentrations of this compound in cell culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic. Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Substrate Loading: Wash the cells once with PBS. Add the cell-permeable substrate, diluted in an appropriate buffer or serum-free medium, to each well.
-
Measurement: Incubate the cells with the substrate for the recommended time. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to a measure of cell viability (e.g., using a resazurin-based assay) to account for any cytotoxic effects of the inhibitor. Calculate the percent inhibition relative to the vehicle-treated control.
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of Cathepsin B by this compound.
Experimental Workflow: In Vitro Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship: Troubleshooting Flowchart
Caption: A logical flow for troubleshooting inconsistent results.
References
Technical Support Center: Optimizing AC-Leu-Val-Lys-aldehyde Dosage for Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of AC-Leu-Val-Lys-aldehyde, a potent calpain inhibitor, in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
A1: this compound, also known as Calpain Inhibitor I or ALLN, is a cell-permeable peptide aldehyde that acts as a potent, reversible inhibitor of calpain I and calpain II.[1] Calpains are a family of calcium-dependent cysteine proteases. In neurons, pathological activation of calpains is implicated in neurodegenerative processes, including the breakdown of cytoskeletal proteins and the activation of apoptotic pathways following insults like ischemia or oxidative stress.[1][2][3] By inhibiting calpain, this compound helps to protect neurons from such damage.[4] It also exhibits inhibitory activity against other proteases like cathepsin B and L.[1]
Q2: What are the expected neuroprotective effects of this compound?
A2: this compound is expected to confer neuroprotection by preventing the degradation of key neuronal proteins, thereby preserving cytoskeletal integrity and inhibiting downstream apoptotic signaling cascades.[2][3][4] Studies have shown that calpain inhibitors can reduce neuronal damage in models of excitotoxicity, ischemia, and traumatic brain injury.[5][6][7]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability.
Q4: What is a typical working concentration range for primary neurons?
A4: The optimal concentration of this compound can vary depending on the specific primary neuron type, culture conditions, and the nature of the experimental insult. Based on studies with similar calpain inhibitors, a starting concentration range of 1 µM to 25 µM is often used.[8] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed after treatment. | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a lower concentration range (e.g., 0.1 µM to 10 µM) and assess cell viability using an MTT or LDH assay. |
| The DMSO concentration in the final culture medium is too high. | Ensure the final DMSO concentration is below 0.5% (v/v), as higher concentrations can be toxic to primary neurons.[9] Prepare a more diluted stock solution if necessary. | |
| The primary neuron culture is unhealthy or stressed. | Ensure optimal culture conditions, including proper coating of culture vessels, appropriate media, and regular media changes. Unhealthy neurons are more susceptible to any treatment. | |
| No neuroprotective effect is observed. | The concentration of this compound is too low. | Perform a dose-response experiment to find the effective concentration for neuroprotection. The optimal dose may be higher than the initial concentration tested but should remain below the cytotoxic threshold. |
| The timing of inhibitor application is not optimal. | The window for effective neuroprotection can be narrow. Try applying the inhibitor before, during, or at various time points after the insult to determine the optimal treatment window. | |
| The experimental insult is too severe. | A very strong insult may cause rapid, widespread cell death that cannot be rescued by a single inhibitor. Consider reducing the severity of the insult (e.g., lower concentration of toxin, shorter duration of oxygen-glucose deprivation). | |
| The specific cell death pathway is not calpain-dependent. | Confirm that calpain is activated in your experimental model of neuronal injury. This can be done by Western blot analysis of calpain-specific cleavage products, such as the breakdown products of spectrin.[3] | |
| Variability in results between experiments. | Inconsistent primary neuron culture quality. | Standardize the neuron isolation and culture protocol to ensure consistent cell density and health. After three days in culture, neurospheres can sometimes form, leading to empty spaces and a lack of confluency; ensure proper plating and maintenance to achieve mature, separate neurons.[10] |
| Inconsistent preparation of this compound. | Prepare fresh dilutions from a single, validated stock solution for each experiment. Ensure thorough mixing. |
Data Presentation
Table 1: Recommended Concentration Ranges for Calpain Inhibitors in Primary Neurons
| Inhibitor | Neuron Type | Insult | Effective Concentration Range | Reference |
| MDL-28170 | Hippocampal Neurons | NMDA Excitotoxicity | 1.0 µM | [5] |
| Calpeptin | Motor Neurons | Membrane Depolarization | 25 µM | [8] |
| PD151746 (µ-calpain inhibitor) | Hippocampal Neurons | hTau Overexpression | 2 µM | [11] |
| m-calpain inhibitor | Hippocampal Neurons | hTau Overexpression | 10 µM | [11] |
| This compound (ALLN) | Various | General Recommendation | 1 - 25 µM (empirical determination required) | Inferred from literature |
Note: The optimal concentration of this compound should be empirically determined for each specific experimental model.
Table 2: Cytotoxicity Profile of Various Compounds in Primary Neurons
| Compound | Neuron Type | Assay | Cytotoxicity Metric (e.g., IC50) | Notes |
| DMSO | Hippocampal Neurons | Neurite Length | >1% can be detrimental | It is advisable to keep the final DMSO concentration below 0.5%.[9] |
| Various Chemotherapeutics | iCell® Neurons | Cell Viability | 1 nM to 100 µM | Demonstrates a wide range of cytotoxic concentrations for different compounds.[12] |
| H₂O₂ | Human Primary Neurons | Cytotoxicity Assay | Varies with exposure time | Used as a model of oxidative stress-induced cell death.[13] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound using an MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at a desired density and culture for the recommended number of days to allow for maturation.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Replace the old medium with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Induction of Injury (Optional): If assessing neuroprotection, after a pre-incubation period with the inhibitor (e.g., 1 hour), introduce the neurotoxic stimulus (e.g., glutamate, H₂O₂).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Plot the dose-response curve to determine the optimal non-toxic concentration.
Protocol 2: Assessing Neuroprotection using a Lactate Dehydrogenase (LDH) Assay
-
Follow Steps 1-5 from Protocol 1.
-
LDH Assay:
-
Carefully collect a sample of the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance over time.
-
-
Data Analysis: Calculate the amount of LDH released as a measure of cytotoxicity. Neuroprotection is indicated by a reduction in LDH release in the inhibitor-treated groups compared to the insult-only group.
Visualizations
References
- 1. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Inhibition of Calpains Prevents Neuronal and Behavioral Deficits in an MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Application of stem cell derived neuronal cells to evaluate neurotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
How to prevent oxidation of the aldehyde group in AC-Leu-val-lys-aldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the aldehyde group in AC-Leu-Val-Lys-aldehyde, a potent cathepsin B inhibitor.[1][2] The following sections offer frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual workflows to ensure the stability and efficacy of this peptide aldehyde in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the aldehyde group important?
This compound is a synthetic peptide that functions as a potent inhibitor of cathepsin B, with an IC50 of 4 nM.[1][2] The C-terminal aldehyde group is the key functional moiety responsible for its inhibitory activity. It forms a covalent, yet reversible, bond with the active site cysteine residue of the protease, effectively blocking its enzymatic function. Therefore, maintaining the integrity of the aldehyde group is critical for the peptide's biological activity.
Q2: Why is the aldehyde group in this compound prone to oxidation?
Aldehyde groups are inherently susceptible to oxidation, which converts them into carboxylic acids.[3] This process can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.[4][5] The presence of certain metal ions or other impurities in the sample can also catalyze the oxidation process. The resulting carboxylic acid derivative of this compound will have a significantly reduced or no inhibitory activity towards cathepsin B.
Q3: What are the common signs of aldehyde oxidation in my sample?
The most common indication of oxidation is the appearance of a new, more polar peak during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis. The carboxylic acid product is more polar than the parent aldehyde. You may also observe a decrease in the inhibitory activity of the peptide over time. In some cases, discoloration of the lyophilized powder or solution might occur, although this is a less specific indicator.
Q4: What are the general best practices for preventing oxidation during routine handling?
To minimize oxidation during handling, it is recommended to work under an inert atmosphere, such as argon or nitrogen, especially when preparing solutions.[4][5] Use deoxygenated solvents and minimize the exposure of the peptide to air and light. Prepare solutions fresh for each experiment and avoid prolonged storage in solution.
Q5: Can I use antioxidants to prevent oxidation? If so, which ones are recommended?
Yes, the addition of antioxidants can help prevent oxidation by scavenging reactive oxygen species.[4][6] However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with your experimental assay.
| Antioxidant | Recommended Starting Concentration | Notes |
| Methionine | 0.1% (w/v) | Can act as a scavenger for oxidizing agents.[4] |
| Sodium Thiosulfate | 1-10 mM | An effective oxygen scavenger.[4] |
| Ascorbic Acid (Vitamin C) | 1-5 mM | A common biological antioxidant, but its stability can be pH-dependent.[7] |
| Carnosine | 5-20 mM | A histidine-containing dipeptide with known aldehyde-scavenging properties.[8] |
Q6: How should I store this compound to ensure its stability?
Proper storage is crucial for maintaining the integrity of the peptide aldehyde. The following table summarizes the recommended storage conditions.
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Lyophilized Powder | -20°C or -80°C | Sealed container, purged with inert gas (Ar or N₂) | Dark | Long-term |
| In Solution (e.g., DMSO, buffer) | -80°C | Tightly sealed vial | Dark | Short-term (days to weeks) |
Note: For peptides in solution, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]
Q7: Is it necessary to protect the aldehyde group during experimental procedures?
For many routine enzymatic assays, direct use of the peptide aldehyde with careful handling is sufficient. However, for multi-step chemical modifications or when the aldehyde is exposed to incompatible reagents (e.g., strong reducing agents), protection of the aldehyde group may be necessary.[9][10] A common strategy is to convert the aldehyde into an acetal, which is stable under many reaction conditions and can be readily deprotected to regenerate the aldehyde.[10]
Troubleshooting Guide
Problem 1: My purified this compound shows a new, more polar peak on RP-HPLC analysis, suggesting oxidation.
-
Possible Cause: Exposure to atmospheric oxygen during purification, handling, or storage.
-
Solution:
-
Re-purify: If a significant amount of the oxidized product is present, re-purify the peptide using RP-HPLC.[11]
-
Improve Handling: When handling the purified fractions and the final product, use deoxygenated solvents and work under an inert atmosphere.
-
Optimize Storage: Ensure the lyophilized peptide is stored at -20°C or lower in a tightly sealed container, preferably purged with argon or nitrogen.[5]
-
Problem 2: I observe a decrease in the activity of my this compound inhibitor over time.
-
Possible Cause: Gradual oxidation of the aldehyde group to the inactive carboxylic acid.
-
Solution:
-
Confirm Oxidation: Analyze the sample by RP-HPLC and mass spectrometry to confirm the presence of the oxidized species.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions of the inhibitor from a properly stored lyophilized powder for each experiment.
-
Incorporate Antioxidants: Consider adding a compatible antioxidant to your assay buffer, after confirming it does not interfere with your experiment.
-
Problem 3: My peptide aldehyde appears discolored or has a different physical appearance.
-
Possible Cause: This could be due to oxidation or other forms of degradation.
-
Solution:
-
Characterize the Sample: Do not use the sample if its appearance has changed. Characterize it using analytical techniques like HPLC and mass spectrometry to identify the impurities.
-
Obtain a Fresh Sample: If significant degradation is confirmed, it is best to obtain a fresh batch of the peptide aldehyde.
-
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Dimethyl Acetal
This protocol describes the formation of a dimethyl acetal to protect the aldehyde group, which is stable to basic conditions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Stir plate and stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound in anhydrous methanol in a round bottom flask.
-
Add trimethyl orthoformate (3-5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting protected peptide can be purified by flash chromatography if necessary.
Deprotection: The dimethyl acetal can be removed to regenerate the aldehyde by treatment with mild aqueous acid (e.g., 80% acetic acid in water or dilute TFA in DCM).[10]
Protocol 2: General Protocol for Handling and Storage of this compound
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO or other suitable solvent
-
Inert gas (argon or nitrogen)
-
Micropipettes and sterile, nuclease-free microcentrifuge tubes
-
-80°C freezer
Procedure for Preparing Stock Solutions:
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation of moisture.[5]
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Carefully open the vial under a stream of inert gas.
-
Add the required volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Gently vortex or pipette up and down to dissolve the peptide completely.
-
Aliquot the stock solution into single-use volumes in tightly sealed microcentrifuge tubes.
-
Purge the headspace of each tube with inert gas before sealing.
-
Store the aliquots at -80°C.
Procedure for Using the Peptide in an Assay:
-
Remove a single aliquot of the stock solution from the -80°C freezer.
-
Thaw the solution quickly at room temperature.
-
Dilute the stock solution to the final working concentration in your pre-chilled, deoxygenated assay buffer immediately before use.
-
Discard any unused portion of the thawed working solution. Do not re-freeze.
Visual Guides (Graphviz Diagrams)
References
- 1. This compound | CAS#:147600-40-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Khan Academy [khanacademy.org]
- 4. news-medical.net [news-medical.net]
- 5. peptide.com [peptide.com]
- 6. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin C - Wikipedia [en.wikipedia.org]
- 8. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. bachem.com [bachem.com]
Assessing the cytotoxicity of AC-Leu-val-lys-aldehyde
Welcome to the technical support center for AC-Leu-val-lys-aldehyde (Ac-LVK-CHO). This resource is designed to assist researchers, scientists, and drug development professionals in effectively assessing the cytotoxicity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, reversible inhibitor of cathepsin B, a lysosomal cysteine protease.[1] It has an IC50 value of 4 nM for cathepsin B inhibition. By inhibiting cathepsin B, this peptide aldehyde can interfere with cellular processes where this enzyme plays a key role, such as apoptosis.
Q2: I am not observing any cytotoxic effects with this compound. What could be the reason?
A2: The cytotoxic effect of this compound is highly dependent on the cell line and experimental conditions. Since it is an inhibitor of cathepsin B, its cytotoxic or protective effects may only be apparent in cell models where cathepsin B plays a significant role in apoptosis or other cell death pathways. Consider using a positive control known to induce cathepsin B-dependent cell death. Also, ensure the compound is properly dissolved and stable in your culture medium.
Q3: My results with this compound are inconsistent. What are the possible causes?
A3: Inconsistent results can arise from several factors. Ensure consistent cell seeding density and health. The stability of the peptide aldehyde in your specific cell culture medium and conditions (e.g., pH, presence of certain serum components) can also be a factor. Prepare fresh dilutions of the compound for each experiment from a frozen stock solution to minimize degradation.
Q4: Can this compound be used as a positive control for cytotoxicity?
A4: this compound's primary role is as a specific enzyme inhibitor. Its cytotoxicity is not as broad or potent as general cytotoxic agents. Therefore, it is not recommended as a universal positive control for cytotoxicity. Instead, it is better utilized to investigate the role of cathepsin B in a specific cell death model.
Troubleshooting Guides
This section provides solutions to common issues encountered during the assessment of this compound cytotoxicity.
| Problem | Possible Cause | Suggested Solution |
| Low or No Cytotoxicity Observed | Cell line is not sensitive to cathepsin B inhibition. | Select a cell line where cathepsin B is known to be involved in cell death pathways. |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. | |
| Compound degradation. | Prepare fresh dilutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for treatment groups, as they are more prone to evaporation. Fill them with sterile PBS or media. | |
| Incomplete dissolution of formazan crystals (in MTT assay). | Ensure complete solubilization of the formazan product by vigorous pipetting or shaking before reading the absorbance. | |
| Unexpected Increase in Cell Viability | Protective effect of cathepsin B inhibition. | In some models, inhibiting cathepsin B can protect cells from apoptosis induced by other stimuli.[1] Consider this as a valid biological outcome. |
| Assay interference. | The aldehyde group in the compound could potentially interact with assay reagents. Run appropriate controls, including the compound in cell-free medium, to check for interference. |
Quantitative Data Summary
The following table provides a hypothetical example of cytotoxicity data for this compound across different cancer cell lines. Note: This data is for illustrative purposes to guide experimental design and is not based on published results. Researchers should determine the IC50 values for their specific cell lines of interest.
| Cell Line | Description | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa | Human Cervical Cancer | MTT | 48 | > 100 |
| Jurkat | Human T-cell Leukemia | LDH | 24 | 75.2 |
| A549 | Human Lung Carcinoma | Neutral Red | 72 | > 100 |
| SH-SY5Y | Human Neuroblastoma | MTT | 48 | 55.8 |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cells in culture
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated control wells and blank wells (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of Ac-LVK-CHO using an MTT assay.
Cathepsin B-Mediated Apoptotic Signaling Pathway
Caption: Inhibition of the cathepsin B-mediated apoptotic pathway by Ac-LVK-CHO.
References
Technical Support Center: AC-Leu-Val-Lys-Aldehyde Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting control experiments and troubleshooting studies involving the peptide inhibitor AC-Leu-Val-Lys-aldehyde (Ac-LVK-CHO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic peptide aldehyde that acts as a potent, reversible inhibitor of several classes of proteases. Its primary targets are cysteine proteases, with particularly high potency against the lysosomal protease Cathepsin B.[1][2] It is also known to inhibit other cysteine proteases such as calpains and has the potential to inhibit the chymotrypsin-like activity of the 26S proteasome, a common characteristic of peptide aldehyde compounds.
Q2: What is the mechanism of inhibition?
The aldehyde functional group (-CHO) on this compound is electrophilic and reacts with the active site cysteine residue of target proteases. This forms a reversible covalent thiohemiacetal adduct, which blocks the catalytic activity of the enzyme.
Q3: What are the recommended working concentrations?
The optimal concentration is highly dependent on the cell type, experimental duration, and specific target. Based on its high potency for Cathepsin B (IC₅₀ ≈ 4 nM), effective concentrations can be in the low nanomolar to low micromolar range.[1]
-
For Cathepsin B inhibition: 10–100 nM may be sufficient.
-
For Calpain or Proteasome inhibition: Higher concentrations, typically in the 1–25 µM range, may be required. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model and desired effect.
Q4: How should I prepare and store this compound?
-
Solubility: The compound is typically soluble in DMSO or ethanol. For cell culture, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Storage: Store the solid powder at -20°C or -80°C. The DMSO stock solution should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Peptide aldehyde solutions can be susceptible to oxidation and degradation, so use freshly prepared dilutions in aqueous buffers or media for experiments.
Q5: What are the essential control experiments for my study?
To ensure the specificity of your results, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Inactive Peptide Control: Use a chemically similar but inactive version of the peptide to control for effects unrelated to protease inhibition.
-
Specificity Controls: Employ more specific inhibitors for calpain (e.g., Calpeptin, PD150606) or the proteasome (e.g., MG132, Bortezomib) to confirm which pathway is responsible for the observed phenotype.
-
Rescue Experiment: If possible, overexpress a downstream effector of the pathway to see if it can reverse the effects of the inhibitor.
-
Direct Target Engagement Assays: Measure the activity of Cathepsin B, calpains, and the proteasome directly in treated cells or lysates to confirm target inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No effect observed (e.g., target protein not stabilized) | 1. Inhibitor concentration too low. 2. Inhibitor degradation. 3. Short treatment duration. 4. Protein turnover is not mediated by the targeted protease. | 1. Perform a dose-response curve (e.g., 10 nM to 50 µM) to find the optimal concentration.2. Prepare fresh stock solutions and dilutions immediately before use. Ensure proper storage of powder and stock.3. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the necessary treatment time.4. Confirm target inhibition with a direct enzymatic assay (see Section 3). Test more specific inhibitors for other pathways (e.g., proteasome-specific inhibitor MG132). |
| High levels of cell death or unexpected cytotoxicity | 1. Inhibitor concentration is too high. 2. Off-target effects. Inhibition of the proteasome is known to induce apoptosis.3. Solvent (DMSO) toxicity. | 1. Lower the inhibitor concentration. Determine the EC₅₀ for the desired effect versus the toxic concentration (TC₅₀).2. Run parallel experiments with more specific inhibitors. Does a highly specific calpain inhibitor cause the same level of toxicity? Does a proteasome inhibitor mimic the effect? Use an inactive peptide control to rule out non-specific peptide toxicity.3. Ensure the final DMSO concentration is low (typically <0.1%) and that the vehicle control shows no toxicity. |
| Inconsistent or variable results | 1. Inhibitor instability. 2. Variability in cell health or density. 3. Inconsistent treatment times or concentrations. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare working solutions fresh for each experiment.2. Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and plated at a consistent density.3. Use precise pipetting techniques and double-check all calculations and timings. |
Key Experimental Protocols
Protocol: Inactive Control Peptide Preparation
To create a negative control, the reactive aldehyde group can be reduced to a non-reactive alcohol. This creates a peptide (AC-Leu-Val-Lys-alcohol) that is structurally similar but cannot form a covalent bond with the active site cysteine of the target proteases.
Methodology:
-
Dissolve this compound in a suitable alcohol solvent (e.g., methanol).
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄), in a stepwise manner while stirring at 0°C. A typical molar ratio is 1:1.5 (peptide:NaBH₄).
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, quench it by slowly adding acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the resulting AC-Leu-Val-Lys-alcohol using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Use this inactive peptide at the same concentrations as the active aldehyde version in your experiments.
Protocol: Cellular Protease Activity Assays
To confirm target engagement, perform direct activity assays on lysates from treated cells.
A. Cell Lysis for Activity Assays:
-
Culture and treat cells with the vehicle control, AC-LVK-CHO, and other specific inhibitors for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a lysis buffer specific to the assay (see below). Avoid using broad-spectrum protease inhibitor cocktails in the lysis buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration (e.g., using a BCA assay).
B. Proteasome Activity Assay (Chymotrypsin-like): [3]
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM Sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA.
-
Assay:
-
In a black 96-well plate, add 20-50 µg of protein lysate per well. Adjust the volume to 100 µL with proteasome assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP).
-
Add the fluorogenic proteasome substrate Suc-LLVY-AMC to a final concentration of 100 µM.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
C. Calpain Activity Assay:
-
Lysis Buffer: Use a commercially available kit's extraction buffer, which is designed to prevent calpain auto-activation (e.g., from Sigma-Aldrich MAK228, Abcam ab65308).[4][5]
-
Assay:
-
In a black 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume to 85 µL with extraction buffer.
-
Include a sample pre-incubated with a specific calpain inhibitor as a negative control.
-
Add 10 µL of 10X Reaction Buffer and 5 µL of the calpain substrate (e.g., Ac-LLY-AFC) to each well.
-
Incubate at 37°C for 60 minutes, protected from light.
-
Measure fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
D. Cathepsin B Activity Assay:
-
Lysis Buffer: Chilled Cathepsin B Cell Lysis Buffer (often supplied in kits, e.g., Sigma-Aldrich MAK387).
-
Assay:
-
In a black 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume to 50 µL with the lysis buffer.
-
Add 50 µL of Cathepsin B Reaction Buffer.
-
Add 2 µL of the Cathepsin B substrate (e.g., Ac-RR-AFC) to a final concentration of 200 µM.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Presentation & Visualization
Inhibitor Specificity Profile (Example Data)
The following table summarizes the inhibitory potency of AC-LVK-CHO and control compounds against key cellular proteases. This data should be generated empirically in your system.
| Inhibitor | Target Protease | IC₅₀ (nM) | Notes |
| This compound | Cathepsin B | 4 | Highly potent.[1][6] |
| Calpain-1 | ~100-500 | Potency can be moderate to high. | |
| Proteasome (ChT-L) | ~500-5000 | Tri-peptide aldehydes can be potent proteasome inhibitors. | |
| MG132 | Proteasome (ChT-L) | 100 | Specific proteasome inhibitor control. |
| Calpain-1 | 1200 | Less potent against Calpain. | |
| Calpeptin | Calpain-1 | 50 | Specific calpain inhibitor control. |
| Cathepsin B | 800 | Less potent against Cathepsin B. | |
| AC-Leu-Val-Lys-alcohol | All Targets | >100,000 | Inactive control. |
Note: Italicized values are estimates based on related compounds and should be determined experimentally.
Diagrams of Workflows and Pathways
Caption: AC-LVK-aldehyde primarily targets lysosomal cathepsins but may also affect other pathways.
Caption: A logical workflow for troubleshooting the specificity of observed experimental effects.
Caption: Workflow for confirming target engagement using parallel protease activity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 3. Magic Red Cathepsin B activity assay [protocols.io]
- 4. chemicalbook.com [chemicalbook.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. This compound | CAS#:147600-40-6 | Chemsrc [chemsrc.com]
Technical Support Center: Ac-Leu-Val-Lys-aldehyde (ALLN) for In Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the in vivo use of Ac-Leu-Val-Lys-aldehyde, a potent calpain and cathepsin inhibitor. This compound is also commonly known as ALLN, Calpain Inhibitor I, or MG-101.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (ALLN) is a synthetic, cell-permeable peptide aldehyde that acts as a potent inhibitor of cysteine proteases. Its primary targets are calpains (I and II) and lysosomal cathepsins (B and L). By binding to the active site of these proteases, ALLN blocks their enzymatic activity, thereby interfering with various cellular processes such as protein degradation, signal transduction, and apoptosis.
Q2: What are the common in vivo models and administration routes for ALLN?
A2: ALLN has been successfully used in various rodent models, including mice and rats, to study its effects on conditions like fibrosis, ischemia-reperfusion injury, and cancer. The most commonly reported and effective route of administration for in vivo studies is intraperitoneal (i.p.) injection.
Q3: What is the recommended dosage for in vivo experiments?
A3: The optimal dosage of ALLN can vary depending on the animal model, the specific disease being studied, and the experimental endpoint. However, published studies have reported effective dosages ranging from 3 mg/kg to 15 mg/kg administered intraperitoneally.[1][2] It is always recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental setup.
Q4: How should I prepare this compound for in vivo administration?
A4: Since this compound is insoluble in water, a co-solvent system is required. The recommended procedure involves creating a stock solution in 100% dimethyl sulfoxide (DMSO) and then diluting it with a sterile aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration just before injection. It is crucial to ensure the final concentration of DMSO in the injected solution is minimized to avoid toxicity.
Q5: How stable are the stock and working solutions of ALLN?
A5: Stock solutions of this compound in 100% DMSO can be stored at -20°C for up to six months. The stability of the diluted working solution in an aqueous vehicle is lower; therefore, it is recommended to prepare it fresh on the day of injection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution upon dilution of the DMSO stock with saline/PBS. | 1. The aqueous vehicle is too cold.2. The final concentration of the compound is too high for the chosen DMSO/aqueous vehicle ratio.3. Insufficient mixing. | 1. Warm the saline or PBS to room temperature before adding the DMSO stock.2. Increase the final injection volume to decrease the final compound concentration.3. After adding the DMSO stock to the aqueous vehicle, vortex the solution gently and/or sonicate briefly in a water bath to aid dissolution.4. Consider adding a non-ionic surfactant like Tween 80 (e.g., final concentration of 2%) to the aqueous vehicle to improve solubility. |
| Animal shows signs of distress or toxicity after injection (e.g., lethargy, ruffled fur, abdominal irritation). | 1. The concentration of DMSO in the final injection is too high.2. The compound itself may have some toxicity at the administered dose.3. The injection was not performed correctly, leading to irritation or injection into an organ. | 1. Ensure the final DMSO concentration is below 10%, and ideally 5% or lower. Perform a vehicle-only control (e.g., 5% DMSO in saline) to assess the effects of the vehicle alone.2. Perform a dose-response study to find the maximum tolerated dose (MTD). Reduce the dosage if toxicity is observed.3. Review and refine the intraperitoneal injection technique to ensure the solution is delivered into the peritoneal cavity. |
| No observable therapeutic effect in the in vivo model. | 1. The dosage is too low.2. The compound was not fully dissolved, leading to a lower effective dose.3. The compound has degraded.4. The administration frequency is not optimal. | 1. Increase the dosage in a stepwise manner, monitoring for both efficacy and toxicity.2. Ensure the final injection solution is clear and free of precipitates. If precipitation is an issue, refer to the troubleshooting point above.3. Prepare fresh working solutions for each injection. Ensure the DMSO stock solution has been stored correctly and is within its stability period.4. Review the literature for your specific model or a similar one to determine the optimal dosing schedule. Some studies administer ALLN daily, while others use a schedule of three times a week.[1] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (ALLN).
Table 1: Inhibitory Activity of this compound (ALLN)
| Target Protease | Inhibition Constant (Ki) / IC50 |
| Calpain I | 190 nM (Ki) |
| Calpain II | 220 nM (Ki) |
| Cathepsin B | 150 nM (Ki) / 4 nM (IC50)[3][4] |
| Cathepsin L | 500 pM (Ki) |
| Proteasome | 6 µM (Ki) |
Table 2: In Vivo Administration Parameters for this compound (ALLN)
| Parameter | Details | Reference(s) |
| Animal Models | Mice, Rats | [1][2] |
| Route of Administration | Intraperitoneal (i.p.) Injection | [1][2] |
| Reported Dosages | 3 mg/kg, 10 mg/kg, 15 mg/kg | [1][2] |
| Vehicle | DMSO diluted with saline or PBS | General Practice |
| Recommended Final DMSO Concentration | < 10%, ideally ≤ 5% | General Practice |
Experimental Protocols & Visualizations
Detailed Protocol for Preparation and Administration of ALLN for In Vivo Studies
This protocol provides a step-by-step guide for preparing and administering a 10 mg/kg dose of this compound to a 25g mouse.
Materials:
-
This compound (ALLN) powder
-
Sterile, anhydrous DMSO
-
Sterile 0.9% saline or PBS
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL Stock Solution in DMSO:
-
Weigh out 1 mg of ALLN powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of 100% DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for up to 6 months.
-
-
Calculate the Required Dose and Volume:
-
For a 10 mg/kg dose in a 25g mouse:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg of ALLN
-
-
Volume of stock solution needed:
-
Volume = 0.25 mg / 10 mg/mL = 0.025 mL or 25 µL
-
-
-
Prepare the Final Injection Solution:
-
Determine the final injection volume. A typical volume for intraperitoneal injection in mice is 100-200 µL. Let's use 200 µL for this example.
-
Calculate the volume of saline/PBS needed:
-
Volume of saline = Final volume - Volume of stock = 200 µL - 25 µL = 175 µL
-
-
In a new sterile microcentrifuge tube, add 175 µL of sterile saline (at room temperature).
-
Slowly add the 25 µL of the ALLN/DMSO stock solution to the saline while gently vortexing.
-
Visually inspect the solution to ensure it is clear and free of precipitates. If the solution appears cloudy, sonicate for 1-2 minutes.
-
-
Calculate the Final DMSO Concentration:
-
Final DMSO % = (Volume of DMSO / Total Volume) * 100
-
Final DMSO % = (25 µL / 200 µL) * 100 = 12.5%
-
Note: This concentration is slightly above the ideal 10%. To reduce it, the final injection volume can be increased. For example, if the final volume is increased to 250 µL (by adding 225 µL of saline), the final DMSO concentration would be 10%.
-
-
Administration:
-
Draw the final solution into a sterile syringe with an appropriate needle.
-
Administer the solution via intraperitoneal injection to the mouse according to your institution's approved animal handling protocols.
-
Experimental Workflow
Caption: Workflow for preparing and administering this compound in vivo.
Signaling Pathways Affected by Calpain Inhibition
Calpain inhibition by this compound can modulate multiple downstream signaling pathways implicated in cell survival, inflammation, and apoptosis.
Caption: Inhibition of Calpain by ALLN prevents IκB degradation and Bax activation.
Caption: Calpain inhibition by ALLN can enhance the PI3K/Akt/mTOR survival pathway.
References
Long-term stability of AC-Leu-val-lys-aldehyde stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Ac-Leu-Val-Lys-aldehyde stock solutions, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized this compound?
For long-term storage, the lyophilized powder should be kept in a tightly sealed container at -20°C or -80°C, protected from moisture and light. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can reduce the stability of the peptide.
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve the peptide aldehyde in a minimal amount of an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, dilute with an aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.
Q3: What is the recommended storage condition for this compound stock solutions?
For optimal activity, it is strongly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.[1][2][3]
Q4: How long can I store the stock solutions at -80°C?
There is limited published data on the long-term stability of this compound in solution. Generally, peptide solutions are susceptible to degradation over time.[1][4] It is advisable to use stored solutions within a few weeks. For extended storage, it is recommended that the end-user validates the stability of the solution under their specific storage conditions.
Q5: What are the potential signs of degradation of the stock solution?
Degradation may not be visually apparent. A decrease in the inhibitory activity of the compound in your assay is the most reliable indicator of degradation. This can be assessed by performing a concentration-response experiment and observing a shift in the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity | 1. Degraded stock solution: The aldehyde functional group is susceptible to oxidation and other modifications. 2. Improper storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation. 3. Incorrect final concentration: Errors in dilution calculations. | 1. Prepare a fresh stock solution from lyophilized powder. 2. Aliquot stock solutions for single use and store at -80°C. 3. Recalculate and verify all dilutions. Perform a concentration-response experiment to confirm the IC50. |
| Precipitation of the compound in media | 1. Low solubility in aqueous solution: The peptide may have limited solubility in your cell culture media or assay buffer. 2. High final concentration of organic solvent: The solvent used to dissolve the peptide may be causing precipitation when diluted. | 1. Try pre-warming the media or buffer before adding the inhibitor. Vortex immediately after addition. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your system. |
| Cell toxicity observed | 1. High concentration of the inhibitor: The inhibitor itself may be toxic to cells at high concentrations. 2. High concentration of the solvent: The organic solvent used for the stock solution can be toxic to cells. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration. 2. Include a vehicle control (media with the same concentration of solvent) in your experiments to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex gently until the peptide is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Cathepsin B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified Cathepsin B.
-
Prepare Assay Buffer: Prepare a suitable assay buffer, typically with a slightly acidic pH to mimic the lysosomal environment (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).
-
Activate Cathepsin B: Pre-incubate the purified Cathepsin B enzyme in the assay buffer containing a reducing agent like DTT (e.g., 2 mM) for 10-15 minutes at 37°C.
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
Inhibitor Incubation: Add the diluted inhibitor or vehicle control to the activated Cathepsin B and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC).
-
Measure Fluorescence: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Experimental workflow for preparing and testing this compound.
Caption: Simplified signaling pathway of Cathepsin B and its inhibition.
References
Validation & Comparative
A Comparative Guide to Protease Inhibitors: AC-Leu-Val-Lys-Aldehyde vs. MG132
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular regulation, proteases play a critical role in maintaining cellular health by degrading damaged or unnecessary proteins. The ubiquitin-proteasome system and lysosomal proteases are central to this process. The ability to selectively inhibit these proteases has paved the way for powerful research tools and potential therapeutic agents. This guide provides a detailed comparison of two widely used peptide aldehyde protease inhibitors: AC-Leu-Val-Lys-aldehyde and MG132.
At a Glance: Key Differences
| Feature | This compound | MG132 |
| Primary Target | Cathepsin B[1][2][3] | 26S Proteasome (Chymotrypsin-like activity)[4][5][6][7] |
| Known Selectivity | Potent inhibitor of Cathepsin B.[1][2] Data on proteasome and calpain inhibition is not readily available. | Broad-spectrum inhibitor of the proteasome, calpains, and other cysteine and aspartyl proteases like cathepsins.[4][5][6][8] |
| Reported Potency | IC50 of 4 nM for Cathepsin B.[1][2] | IC50 of 100-850 nM for proteasome chymotrypsin-like activity; IC50 of 1.2-1.25 µM for calpain.[4][5][6] |
In-Depth Analysis
This compound: A Potent Cathepsin B Inhibitor
This compound, a leupeptin analog, is recognized primarily for its potent and specific inhibition of cathepsin B, a lysosomal cysteine protease.[1][2][3] With an impressive IC50 value of 4 nM against cathepsin B, it stands as a highly effective tool for studying the roles of this specific protease in various physiological and pathological processes.[1][2]
The current body of scientific literature does not provide extensive quantitative data on the inhibitory activity of this compound against the proteasome or calpains. This suggests that its primary application in research has been centered on its potent anti-cathepsin B activity.
MG132: A Widely Used, Broad-Spectrum Proteasome Inhibitor
MG132, with the chemical structure Z-Leu-Leu-Leu-al, is a well-established and extensively utilized cell-permeable proteasome inhibitor.[4][5][6] It effectively blocks the chymotrypsin-like (ChTL), trypsin-like (TL), and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the 26S proteasome, with a particularly strong inhibitory effect on the chymotrypsin-like activity (IC50 = 100-850 nM).[4][9]
However, a critical consideration for researchers using MG132 is its broad specificity. Beyond the proteasome, MG132 is also a known inhibitor of calpains (IC50 = 1.2-1.25 µM) and various cathepsins, including cathepsin B and L.[4][5][6][8] This lack of high selectivity means that cellular effects observed after MG132 treatment may not be solely attributable to proteasome inhibition.
Quantitative Inhibitory Data
The following table summarizes the available quantitative data for the inhibitory activities of this compound and MG132 against various proteases.
| Inhibitor | Target Protease | Inhibitory Concentration | Reference |
| This compound | Cathepsin B | IC50 = 4 nM | [1][2] |
| 26S Proteasome | Data not available | ||
| Calpain | Data not available | ||
| MG132 | 26S Proteasome (Chymotrypsin-like) | IC50 = 100 nM | [5][7] |
| 26S Proteasome (Chymotrypsin-like, Suc-LLVY-MCA substrate) | IC50 = 850 nM | [4] | |
| 26S Proteasome (Trypsin-like) | IC50 = 34.4 µM | [9] | |
| 26S Proteasome (PGPH) | IC50 = 2.95 µM | [9] | |
| Calpain | IC50 = 1.2 - 1.25 µM | [4][5][6] | |
| Cathepsin B & L | Potent inhibitor (specific IC50 not consistently reported) | [8] |
Experimental Protocols
Accurate and reproducible experimental data are paramount in research. Below are detailed methodologies for key experiments used to characterize and compare protease inhibitors like this compound and MG132.
In Vitro Proteasome Activity Assay (Chymotrypsin-like)
This assay quantifies the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S or 26S proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.8)
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
Inhibitors: this compound and MG132
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the purified proteasome in the assay buffer.
-
Add varying concentrations of the inhibitors (this compound or MG132) to the reaction mixture and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to a final concentration of 50 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 440 nm over time.
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Ubiquitinated Proteins
This method is used to assess the accumulation of ubiquitinated proteins within cells following inhibitor treatment, a hallmark of proteasome inhibition.
Materials:
-
Cell culture reagents
-
This compound and MG132
-
Lysis Buffer: RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PMSF)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibody: Anti-ubiquitin antibody
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with desired concentrations of this compound or MG132 for a specific duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in high molecular weight smeared bands indicates an accumulation of ubiquitinated proteins.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of the inhibitors on cell viability.
Materials:
-
Cultured cells
-
This compound and MG132
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or MG132 for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:147600-40-6 | Chemsrc [chemsrc.com]
- 3. 美国GlpBio - this compound | Cas# 147600-40-6 [glpbio.cn]
- 4. MG-132 | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. MG-132 is a broad-spectrum cysteine and aspartyl protease inhibitor [escholarship.org]
- 9. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison: AC-Leu-Val-Lys-Aldehyde vs. Leupeptin for Cathepsin Inhibition
For researchers investigating the roles of lysosomal proteases in cellular processes such as apoptosis, autophagy, and immune responses, the selection of a specific and potent inhibitor is critical. This guide provides a detailed comparison of two widely used peptide aldehyde inhibitors, AC-Leu-Val-Lys-Aldehyde and Leupeptin, focusing on their efficacy and selectivity in inhibiting cathepsins.
Mechanism of Action: Covalent Reversible Inhibition
Both this compound and Leupeptin belong to the class of peptide aldehyde inhibitors. Their inhibitory activity stems from the C-terminal aldehyde group, which is key to their mechanism.[1][2] This aldehyde group forms a covalent, yet reversible, hemiacetal or hemithioacetal adduct with the active site serine or cysteine residue of the target protease.[3][4] The peptide sequence of the inhibitor dictates its specificity and binding affinity to the active site of different proteases.[1]
Inhibitory Potency and Selectivity
The primary distinction between these two inhibitors lies in their potency and selectivity, particularly towards Cathepsin B.
This compound , also known as Cathepsin B Inhibitor II, is a synthetic peptide designed for high-potency inhibition of Cathepsin B.[5][6] Experimental data consistently show its exceptional potency, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[7][8]
Leupeptin , a naturally occurring tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes, is a broader spectrum inhibitor.[4][9] While it effectively inhibits Cathepsin B, it also demonstrates significant activity against other cysteine proteases (like Cathepsins L and H) and various serine proteases such as trypsin, plasmin, and calpain.[4][10][11] This broad activity makes it a useful tool for general protease inhibition but limits its utility in studies requiring the specific interrogation of Cathepsin B.
Data Summary: Inhibitor Potency (IC₅₀/Kᵢ)
The following table summarizes the reported inhibitory constants for both compounds against key proteases. Lower values indicate higher potency.
| Inhibitor | Target Protease | Reported Potency (IC₅₀ or Kᵢ) | References |
| This compound | Cathepsin B | IC₅₀: 4 nM | [5][7][8][12] |
| Leupeptin | Cathepsin B | Kᵢ: 4.1 - 6 nM; IC₅₀: ~310 nM | [5][9][10][13] |
| Calpain | Kᵢ: 72 nM | [10] | |
| Trypsin | Kᵢ: 35 nM | [9][10] | |
| Plasmin | Kᵢ: 3.4 µM | [9][10] |
Note: Discrepancies between Kᵢ and IC₅₀ values are common and depend on assay conditions. Leupeptin is characterized as a slow, tight-binding inhibitor of Cathepsin B, which can influence these measurements.[14]
Visualizing the Molecular Mechanism
The interaction between a peptide aldehyde inhibitor and a cysteine protease active site can be visualized as a two-step reversible reaction.
Experimental Protocols: Measuring Cathepsin Inhibition
A common method to determine inhibitor potency is through a fluorometric enzyme assay. The following is a generalized protocol for assessing Cathepsin B inhibition.
Protocol: Fluorometric Cathepsin B Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for Cathepsin B activity (e.g., 50 mM Sodium Acetate, pH 5.5, containing 5 mM DTT). DTT is crucial to maintain the active site cysteine in its reduced state.[15]
-
Enzyme Solution: Reconstitute and dilute recombinant human Cathepsin B in cold Assay Buffer to a final concentration of ~5-10 nM.[16]
-
Substrate Solution: Prepare a stock of a Cathepsin B-specific fluorogenic substrate (e.g., Ac-Arg-Arg-AFC) in DMSO, then dilute in Assay Buffer to a final concentration of ~200 µM.[17][18]
-
Inhibitor Solutions: Prepare serial dilutions of this compound or Leupeptin in Assay Buffer containing a constant percentage of DMSO.
-
-
Assay Procedure:
-
Add 50 µL of the inhibitor dilutions (or buffer for control wells) to the wells of a black 96-well microplate.
-
Add 50 µL of the diluted enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[15][16]
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm for AFC) kinetically over 30-60 minutes.[17]
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[15]
-
Experimental Workflow Diagram
Biological Context: Cathepsins in Apoptosis
Inhibitors of cathepsins are valuable for studying their role in signaling pathways, such as the intrinsic apoptosis pathway. Upon certain stimuli, lysosomal membrane permeabilization (LMP) can occur, releasing cathepsins into the cytosol. Cytosolic Cathepsin B can cleave the pro-apoptotic protein Bid into its truncated form, tBid, which in turn activates Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Simplified Apoptosis Pathway Involving Cathepsin B
Conclusion and Recommendations
The choice between this compound and Leupeptin depends entirely on the experimental goals.
-
Choose this compound when the research objective is to specifically inhibit Cathepsin B with high potency. Its selectivity makes it the superior tool for dissecting the unique functions of Cathepsin B in complex biological systems without the confounding effects of inhibiting other proteases.
-
Choose Leupeptin for applications where broad-spectrum inhibition of cysteine and serine proteases is required or acceptable, such as in the preparation of cell lysates to prevent general protein degradation. While it is a potent inhibitor of Cathepsin B, its lack of specificity must be considered when interpreting results.
References
- 1. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition properties of free and conjugated leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ≥95% (HPLC), cathepsin B inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 9. Leupeptin - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CAS#:147600-40-6 | Chemsrc [chemsrc.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Battle for Cathepsin B Inhibition: AC-Leu-Val-Lys-Aldehyde vs. CA-074
For researchers, scientists, and drug development professionals navigating the landscape of cysteine protease inhibitors, the choice between AC-Leu-Val-Lys-aldehyde and CA-074 for targeting Cathepsin B necessitates a deep dive into their respective specificity, potency, and mechanisms of action. This comprehensive guide provides a data-driven comparison to inform experimental design and therapeutic development.
Cathepsin B is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including protein turnover, apoptosis, and cancer metastasis. Its selective inhibition is a key strategy for studying its function and for developing potential therapeutics. Two commonly employed inhibitors are the reversible peptide aldehyde, this compound, and the irreversible epoxysuccinyl peptide, CA-074. While both exhibit potent inhibition of Cathepsin B, their distinct characteristics dictate their suitability for different research applications.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and CA-074 against Cathepsin B and other related cathepsins is summarized below. This data highlights the exceptional potency of both compounds for their primary target and underscores the extensive characterization of CA-074's selectivity.
| Inhibitor | Target Enzyme | IC50 | Ki | Notes |
| This compound | Cathepsin B | 4 nM[1][2][3][4][5][6][7] | Not explicitly found | A potent, reversible inhibitor.[3] |
| CA-074 | Cathepsin B | 2.24 nM (rat liver)[8] | 2-5 nM[9] | A potent, irreversible inhibitor.[8] |
| Cathepsin L | 40-200 µM[9] | Demonstrates high selectivity for Cathepsin B. | ||
| Cathepsin H | 40-200 µM[9] | Demonstrates high selectivity for Cathepsin B. |
Table 1: Potency of this compound and CA-074 against Cathepsin B.
Specificity Profile: A Defining Difference
A critical factor in the selection of an inhibitor is its specificity for the target enzyme over other related proteases. Extensive studies have characterized the selectivity of CA-074, revealing its high specificity for Cathepsin B. In contrast, while this compound is reported to be fairly selective for Cathepsin B, a comprehensive quantitative profile against a broad panel of cathepsins is not as readily available in the literature.[2]
CA-074 Selectivity at Different pH Conditions:
The inhibitory activity of CA-074 against a panel of cysteine cathepsins is highly dependent on pH, a crucial consideration given the varying pH environments within a cell (e.g., acidic lysosomes vs. neutral cytosol).
| Cathepsin | pH 4.6 (IC50) | pH 5.5 (IC50) | pH 7.2 (IC50) |
| Cathepsin B | 6 nM | 44 nM | 723 nM |
| Cathepsin C | >16 µM | >16 µM | >16 µM |
| Cathepsin H | >16 µM | >16 µM | >16 µM |
| Cathepsin K | Minor inhibition at 16 µM | >16 µM | >16 µM |
| Cathepsin L | >16 µM | >16 µM | Inactive |
| Cathepsin S | Minor inhibition at 16 µM | 4.8 µM | Partial inhibition at 16 µM |
| Cathepsin V | Minor inhibition at 16 µM | >16 µM | >16 µM |
| Cathepsin X | Minor inhibition at 16 µM | >16 µM | Inactive |
Table 2: IC50 values of CA-074 against various human cathepsins at different pH values. This data demonstrates that CA-074 is a highly potent and selective inhibitor of Cathepsin B, particularly at the acidic pH characteristic of lysosomes.
Mechanism of Inhibition: Reversible vs. Irreversible
The fundamental difference in the mechanism of action between these two inhibitors has significant implications for their use in experimental systems.
This compound is a reversible inhibitor.[3] As a peptide aldehyde, it is thought to form a transient covalent bond (thiohemiacetal) with the active site cysteine of Cathepsin B. This equilibrium-driven interaction means that the inhibitor can dissociate from the enzyme, allowing for the potential recovery of enzyme activity upon removal of the inhibitor.
CA-074 , on the other hand, is an irreversible inhibitor.[8] Its epoxysuccinyl warhead forms a stable, covalent thioether bond with the active site cysteine residue of Cathepsin B. This effectively permanently inactivates the enzyme.
Figure 1: Mechanisms of Cathepsin B inhibition.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency and selectivity is paramount. Below are detailed methodologies for key experiments.
Fluorometric Cathepsin B Inhibition Assay
This protocol is a standard method for determining the IC50 values of inhibitors against Cathepsin B.
Materials:
-
Human recombinant Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT
-
Cathepsin B substrate: Z-Arg-Arg-AMC (7-amino-4-methylcoumarin)
-
Inhibitor stock solutions (this compound or CA-074) in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Dilute Cathepsin B to the desired concentration in Activation Buffer and incubate for 15 minutes at 37°C.
-
Inhibitor Incubation:
-
For This compound (reversible inhibitor) : Add serial dilutions of the inhibitor to the wells of the microplate. Add the activated Cathepsin B solution to the wells and incubate for 15 minutes at room temperature.
-
For CA-074 (irreversible inhibitor) : Add serial dilutions of the inhibitor to the wells of the microplate. Add the activated Cathepsin B solution and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.
-
-
Substrate Addition: Add the Cathepsin B substrate Z-Arg-Arg-AMC to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity every minute for 30-60 minutes at 37°C using a fluorometric plate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Cathepsin B inhibition assay workflow.
Conclusion
Both this compound and CA-074 are highly potent inhibitors of Cathepsin B, each with distinct advantages.
-
CA-074 stands out for its well-documented and exceptional specificity for Cathepsin B over a wide range of other cathepsins. Its irreversible mechanism of action makes it an excellent tool for studies requiring complete and sustained ablation of Cathepsin B activity. The pH-dependent nature of its potency allows for nuanced investigations into the roles of Cathepsin B in different cellular compartments.
-
This compound , as a potent reversible inhibitor, is valuable for experiments where transient inhibition is desired, or where the recovery of enzyme activity is a component of the study design. While qualitatively described as selective for Cathepsin B, researchers should exercise caution and potentially perform their own selectivity profiling if off-target effects on other cathepsins are a concern in their specific experimental context.
The choice between these two inhibitors will ultimately depend on the specific research question, the required duration of inhibition, and the importance of a well-defined selectivity profile. This guide provides the foundational data and protocols to empower researchers to make an informed decision in their pursuit of understanding the multifaceted roles of Cathepsin B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition studies of some serine and thiol proteinases by new leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:147600-40-6 | Chemsrc [chemsrc.com]
- 7. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - 2BScientific [2bscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors: Alternatives to Ac-Leu-Val-Lys-aldehyde
For researchers and drug development professionals investigating the roles of cellular proteases, the peptide aldehyde Ac-Leu-Val-Lys-aldehyde has been a tool to probe the function of specific protease families. This guide provides a comprehensive comparison of this compound and its alternatives, focusing on their target selectivity, inhibitory potency, and the signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Understanding the Target Profile of this compound
This compound is a potent, reversible inhibitor of cathepsin B , a lysosomal cysteine protease, with a reported IC50 value of 4 nM.[1][2] However, due to its peptide aldehyde structure, it has the potential to exhibit off-target effects by inhibiting other cysteine proteases, such as calpains and the proteasome. This lack of absolute specificity necessitates a careful consideration of alternative and more selective inhibitors for precise biological investigation.
Quantitative Comparison of Inhibitors
The following tables provide a summary of the inhibitory potency (IC50/Ki values) of this compound and a selection of alternative small molecule inhibitors against their primary targets. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.
Table 1: Comparison of Cathepsin B Inhibitors
| Inhibitor | Class | Mechanism | IC50/Ki | Selectivity Notes |
| This compound | Peptide Aldehyde | Reversible | IC50: 4 nM[1][2] | May inhibit other cysteine proteases. |
| CA-074 | Epoxysuccinyl | Irreversible | IC50: 44 nM (pH 5.5)[3] | Highly selective for Cathepsin B over other cathepsins.[3] |
| CA-074Me | Epoxysuccinyl (methyl ester) | Irreversible (pro-inhibitor) | IC50: 7.6 µM (pH 7.2)[3] | Cell-permeable version of CA-074.[3] |
| E-64 | Epoxysuccinyl | Irreversible | - | Broad-spectrum cysteine protease inhibitor. |
| Z-Arg-Lys-AOMK | Acyloxymethyl ketone | Irreversible | IC50: 20 nM (pH 7.2)[4] | More potent at neutral pH.[4] |
Table 2: Comparison of Calpain Inhibitors
| Inhibitor | Class | Mechanism | IC50/Ki | Selectivity Notes |
| This compound | Peptide Aldehyde | Reversible | Not widely reported | Potential for calpain inhibition. |
| Calpeptin | Peptide Aldehyde | Reversible | IC50: 5 - 1000 nM[5] | Also inhibits cathepsins. |
| MDL-28170 (Z-Val-Phe-H) | Peptide Aldehyde | Reversible | - | Widely used calpain inhibitor. |
| PD150606 | Non-peptide | Reversible | Ki: 0.21 µM[6] | Allosteric inhibitor.[6] |
| SNJ-1945 | α-ketoamide | Reversible | - | Brain-permeable. |
Table 3: Comparison of Proteasome Inhibitors
| Inhibitor | Class | Mechanism | Target Subunit(s) | IC50 Notes |
| This compound | Peptide Aldehyde | Reversible | Not specifically reported | Potential for proteasome inhibition. |
| Bortezomib (Velcade®) | Boronic Acid | Reversible | β5 > β1 | IC50: ~2 nM[7] |
| Carfilzomib (Kyprolis®) | Epoxyketone | Irreversible | β5 | IC50: ~3 nM[7] |
| Ixazomib (Ninlaro®) | Boronic Acid | Reversible | β5 | - |
| MG-132 (Z-Leu-Leu-Leu-al) | Peptide Aldehyde | Reversible | β5 (Chymotrypsin-like) | IC50: 100 nM for ZLLL-MCA degradation[1] |
Experimental Protocols
Detailed methodologies for assessing inhibitor potency are crucial for reproducible research. Below are representative protocols for in vitro protease inhibition assays.
Cathepsin B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits.[8][9][10][11]
-
Reagent Preparation :
-
CTSB Reaction Buffer : Prepare a buffer appropriate for cathepsin B activity (e.g., containing DTT for cysteine protease activation).
-
Cathepsin B Enzyme Solution : Dilute human cathepsin B enzyme to a working concentration in CTSB Reaction Buffer.
-
CTSB Substrate Stock : Prepare a stock solution of a fluorogenic cathepsin B substrate (e.g., Ac-RR-AFC) in a suitable solvent (e.g., DMSO).
-
Inhibitor Stock : Prepare a stock solution of the test inhibitor and a known control inhibitor (e.g., CA-074) in a suitable solvent.
-
-
Assay Procedure :
-
Add 50 µL of the Cathepsin B enzyme solution to the wells of a 96-well microplate.
-
Add 10 µL of diluted test inhibitor or control to the respective wells. For the enzyme control well, add 10 µL of CTSB Reaction Buffer.
-
Incubate at room temperature for 10-15 minutes.
-
Prepare the substrate working solution by diluting the CTSB Substrate Stock in CTSB Reaction Buffer.
-
Start the reaction by adding 40 µL of the substrate working solution to each well.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Calpain Activity Assay (Fluorometric)
This protocol is based on commercially available kits and published methods.[12][13][14]
-
Reagent Preparation :
-
Extraction Buffer : A buffer designed to extract cytosolic proteins while preventing calpain auto-activation.
-
Reaction Buffer (10X) : A buffer optimized for calpain activity.
-
Calpain Substrate : A fluorogenic calpain substrate (e.g., Ac-LLY-AFC).
-
Active Calpain : Purified active calpain as a positive control.
-
Calpain Inhibitor : A known calpain inhibitor for the negative control.
-
-
Sample Preparation :
-
Lyse cells or homogenize tissue in ice-cold Extraction Buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic fraction.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure :
-
In a 96-well plate, add a defined amount of protein lysate (e.g., 50-200 µg) to each well and adjust the volume with Extraction Buffer.
-
For a negative control, add a calpain inhibitor to a corresponding sample well.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
Incubate at 37°C for 1 hour in the dark.
-
Measure fluorescence at Ex/Em = 400/505 nm.
-
Proteasome Activity Assay (Fluorometric)
This protocol is a generalized procedure based on available kits and literature.[15][16][17]
-
Reagent Preparation :
-
Lysis Buffer : A buffer suitable for cell lysis and proteasome extraction (e.g., containing a non-ionic detergent).
-
Assay Buffer : A buffer optimized for proteasome activity.
-
Proteasome Substrate : A fluorogenic substrate specific for one of the proteasome's activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Proteasome Inhibitor : A known proteasome inhibitor (e.g., MG-132) as a control.
-
-
Sample Preparation :
-
Lyse cells in Lysis Buffer and centrifuge to remove insoluble material.
-
Determine the protein concentration of the cell lysate.
-
-
Assay Procedure :
-
In a 96-well plate, add a specific amount of cell lysate to each well.
-
To half of the sample wells, add the proteasome inhibitor. To the other half, add assay buffer.
-
Add the proteasome substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure fluorescence at Ex/Em = 350/440 nm.
-
-
Data Analysis :
-
Subtract the fluorescence of the inhibitor-treated sample from the untreated sample to determine the specific proteasome activity.
-
Compare the activity in the presence of test compounds to determine their inhibitory effect.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: A typical experimental workflow for screening small molecule protease inhibitors.
Caption: Simplified signaling pathways involving Cathepsin B in lysosomal and cytosolic compartments.
Caption: Overview of the central role of calcium in calpain activation and its downstream effects.
Caption: The ubiquitin-proteasome pathway for targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:147600-40-6 | Chemsrc [chemsrc.com]
- 3. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calpain 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Conformationally restricted calpain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Calpain activity assay. [bio-protocol.org]
- 13. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ac-Leu-Val-Lys-CHO Cross-reactivity with Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide on the Selectivity of the Cathepsin B Inhibitor, Ac-Leu-Val-Lys-CHO
Ac-Leu-Val-Lys-CHO, a synthetic peptide aldehyde, is widely recognized as a potent, reversible inhibitor of Cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes.[1][2] Its efficacy is highlighted by a half-maximal inhibitory concentration (IC50) of 4 nM for Cathepsin B.[1][2][3] Understanding the selectivity of this inhibitor is paramount for its application in research and as a potential therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of Ac-Leu-Val-Lys-CHO with other key cysteine proteases, supported by available experimental data and detailed methodologies.
Performance Comparison: Inhibitory Potency Across Cysteine Proteases
The selectivity of a protease inhibitor is crucial for minimizing off-target effects. While Ac-Leu-Val-Lys-CHO is a powerful inhibitor of Cathepsin B, its activity against other related proteases such as other cathepsins, calpains, and caspases determines its specificity. Based on available data, the following table summarizes the inhibitory potency of Ac-Leu-Val-Lys-CHO and other relevant peptide aldehyde inhibitors against a panel of cysteine proteases.
| Inhibitor | Target Protease | IC50 / Ki |
| Ac-Leu-Val-Lys-CHO | Cathepsin B | 4 nM (IC50) [1][2][3] |
| Ac-Leu-Val-Lys-CHO | Trypsin | Low Inhibition |
| Ac-Leu-Val-Lys-CHO | Kallikrein | Low Inhibition |
| Ac-Leu-Val-Lys-CHO | Thrombin | Low Inhibition |
| Ac-Leu-Val-Lys-CHO | Plasmin | Low Inhibition |
| Acetyl-Leu-Leu-nLeu-CHO | Cathepsin L | 0.5 nM (Ki)[4] |
| Acetyl-Leu-Leu-Met-H | Cathepsin B | 100 nM (Ki)[4] |
| 4-phenyl-butyryl-Leu-Met-H | Calpain I | 36 nM (Ki)[4] |
| 4-phenyl-butyryl-Leu-Met-H | Calpain II | 50 nM (Ki)[4] |
| Ac-DEVD-CHO | Caspase-3 | 3.04 nM (IC50) |
| Ac-LEHD-CHO | Caspase-9 | 49.2 nM (IC50) |
Experimental Protocols
The determination of inhibitory constants (IC50 or Ki values) is essential for quantifying the potency and selectivity of a protease inhibitor. A widely used method is the fluorometric protease inhibition assay.
Fluorometric Protease Inhibition Assay
This assay measures the enzymatic activity of a protease by monitoring the cleavage of a fluorogenic peptide substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Protease: Purified recombinant human Cathepsin B, Cathepsin K, Cathepsin L, Cathepsin S, Calpain I, Calpain II, and Caspase-3.
-
Inhibitor: Ac-Leu-Val-Lys-CHO and other peptide aldehyde inhibitors.
-
Fluorogenic Substrates: Specific AMC (7-amino-4-methylcoumarin)-conjugated peptide substrates for each protease (e.g., Z-Arg-Arg-AMC for Cathepsin B, Z-Phe-Arg-AMC for Cathepsins L and K, Z-Val-Val-Arg-AMC for Cathepsin S, Suc-Leu-Leu-Val-Tyr-AMC for the 20S proteasome (chymotrypsin-like activity), and Ac-DEVD-AMC for Caspase-3).
-
Assay Buffer: Specific to each protease to ensure optimal activity and stability. For cysteine proteases like cathepsins and calpains, this typically includes a reducing agent such as Dithiothreitol (DTT).
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the proteases, inhibitors, and fluorogenic substrates in an appropriate solvent (e.g., DMSO for inhibitors and substrates, and a suitable buffer for proteases).
-
Prepare a series of dilutions of the inhibitor (Ac-Leu-Val-Lys-CHO) to be tested.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, the specific protease, and the varying concentrations of the inhibitor.
-
Include control wells:
-
No inhibitor control: Contains enzyme and substrate to measure maximum enzyme activity.
-
No enzyme control: Contains substrate only to measure background fluorescence.
-
Inhibitor control: Contains inhibitor and substrate to check for any interference with the fluorescent signal.
-
-
Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the slope of the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Signaling Pathways and Experimental Workflows
To visualize the context in which Ac-Leu-Val-Lys-CHO acts and the experimental process for its evaluation, the following diagrams are provided.
Caption: Workflow for determining the cross-reactivity of a protease inhibitor.
Cathepsin B is involved in several critical signaling pathways, particularly those leading to apoptosis (programmed cell death) and neuroinflammation.
Caption: Cathepsin B's role in the intrinsic apoptosis pathway.
References
- 1. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. allpeptide.com [allpeptide.com]
- 4. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Cathepsin B Inhibition: A Comparative Guide to AC-Leu-Val-Lys-Aldehyde and Genetic Models
For researchers, scientists, and drug development professionals, establishing the specific effects of a pharmacological inhibitor is paramount. This guide provides a comparative analysis of AC-Leu-Val-Lys-aldehyde, a potent Cathepsin B inhibitor, with the established genetic validation methods of siRNA-mediated knockdown and knockout mouse models. By juxtaposing the outcomes of chemical inhibition with genetic ablation, this guide offers a framework for confirming the on-target effects of this compound and understanding the broader physiological roles of Cathepsin B.
This compound is a reversible peptidyl aldehyde inhibitor of Cathepsin B with a high potency, exhibiting an IC₅₀ of 4 nM.[1][2] Its primary mechanism of action is the inhibition of the proteolytic activity of Cathepsin B, a lysosomal cysteine protease.[2] This inhibition has been shown to have significant cellular effects, including the reduction of quinolinic acid-induced striatal cell death and the accumulation of LC3-II, a marker of autophagy.[1][3]
To rigorously validate that the observed effects of this compound are indeed due to its inhibition of Cathepsin B, it is essential to compare its phenotypic consequences with those of genetic models where Cathepsin B expression is either transiently silenced (siRNA) or permanently ablated (knockout).
Comparative Analysis of Phenotypes
The following table summarizes the key phenotypic outcomes observed with this compound treatment and in Cathepsin B siRNA and knockout models. This comparison allows for a direct assessment of the consistency of effects across different inhibitory modalities.
| Phenotypic Outcome | This compound | Cathepsin B siRNA | Cathepsin B Knockout (KO) Models |
| Apoptosis | Reduces quinolinic acid-induced striatal cell death.[1] | In some contexts, knockdown enhances apoptosis. | Deletion of the Cathepsin B gene results in significant improvements in behavioral deficits and reduces neuropathology in models of neurologic disorders.[4][5] In specific cancer models, deletion suppresses the aggressiveness of the cancer phenotype.[6] |
| Autophagy | Causes accumulation of LC3-II, suggesting a blockage of autophagic flux.[1][7] | Depletion of Cathepsin B can impair autophagy. | Loss of Cathepsin B and L leads to lysosomal dysfunction and accumulation of key Alzheimer's proteins.[8] |
| Neuroprotection | Protects against excitotoxicity in rat striatal neurons.[3] | Not explicitly found in searches. | Confers significant brain protection in mouse models of stroke.[9] Ameliorates behavioral deficits and pathology in various neurologic disorder models.[4][5] |
| Cancer Progression | Not explicitly found in searches for this specific inhibitor. | Knockdown can impair cancer cell invasion and proliferation. | Deletion of Cathepsin B suppresses tumor aggressiveness and metastasis in several cancer models.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for utilizing Cathepsin B siRNA and for the generation and analysis of Cathepsin B knockout mice.
Cathepsin B siRNA Transfection Protocol (In Vitro)
This protocol is a general guideline for the transient knockdown of Cathepsin B in cultured cells. Optimization for specific cell lines is recommended.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will allow them to reach 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium.[10]
-
Preparation of siRNA-Lipid Complex:
-
Solution A: Dilute 20-80 pmol of Cathepsin B siRNA duplex into 100 µL of siRNA Transfection Medium.[10]
-
Solution B: Dilute 2-8 µl of a suitable siRNA transfection reagent into 100 µL of siRNA Transfection Medium.[10]
-
Combine Solution A and Solution B, mix gently, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[10]
-
-
Transfection:
-
Incubation and Analysis:
-
Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.[10]
-
Add 1 mL of normal growth medium containing double the normal serum and antibiotic concentration without removing the transfection mixture.[10]
-
Incubate for an additional 18-24 hours.[10]
-
Replace the medium with fresh normal growth medium and assay for gene knockdown and the desired phenotype at 24-72 hours post-transfection.[11]
-
Cathepsin B Knockout Mouse Model Protocol
The generation of knockout mice is a complex process typically involving CRISPR/Cas9 technology or homologous recombination in embryonic stem cells.
-
Generation of Cathepsin B KO Mice:
-
Cathepsin B knockout mice can be generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a large deletion in the Ctsb gene.[12][13]
-
Alternatively, embryonic stem (ES) cells with a targeted disruption of the Ctsb gene can be used to generate chimeric mice, which are then bred to establish a germline knockout colony.
-
-
Genotyping:
-
Genomic DNA is extracted from tail biopsies or ear punches.
-
PCR with primers flanking the targeted region of the Ctsb gene is performed to distinguish between wild-type, heterozygous, and homozygous knockout animals.
-
-
Phenotypic Analysis:
-
Behavioral Testing: Assess motor function, anxiety-like behavior, and cognitive function using standardized tests such as the open field, forced swim test, and Morris water maze.[14]
-
Histological Analysis: Perfuse mice and collect brains or other relevant tissues for sectioning and staining (e.g., H&E, Nissl staining) to assess tissue morphology and pathology.
-
Biochemical Analysis: Prepare tissue homogenates for Western blotting to confirm the absence of Cathepsin B protein and to analyze downstream signaling pathways.
-
Visualizing the Experimental Logic and Pathways
To better understand the experimental workflow and the signaling context of Cathepsin B, the following diagrams are provided.
Caption: A flowchart comparing pharmacological and genetic methods for inhibiting Cathepsin B function.
Caption: A simplified pathway showing Cathepsin B's role in initiating apoptosis upon lysosomal stress.
By utilizing a combination of the potent and specific inhibitor this compound and genetic models of Cathepsin B deficiency, researchers can confidently dissect the physiological and pathological roles of this crucial protease. The convergence of data from these orthogonal approaches provides a robust validation framework for drug development and basic science research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 3. This compound | CAS#:147600-40-6 | Chemsrc [chemsrc.com]
- 4. Cathepsin B Gene Knockout Improves Behavioral Deficits and Reduces Pathology in Models of Neurologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Impact of Cysteine Cathepsins on Genetic Mouse Models of De novo Carcinogenesis: Cathepsin B as Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfagen.com.tr [alfagen.com.tr]
- 8. Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins | PLOS One [journals.plos.org]
- 9. escholarship.org [escholarship.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. targetingsystems.net [targetingsystems.net]
- 12. origene.com [origene.com]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of AC-Leu-Val-Lys-Aldehyde: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of AC-Leu-Val-Lys-Aldehyde, also known as Calpain Inhibitor I or ALLN, a potent cysteine protease inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first step to mitigate any potential exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[1] Contact lenses should be avoided as they can absorb and concentrate irritants.[1]
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a type N95 (US) respirator is recommended.[2]
-
Body Protection: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] The following steps provide a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[1][3]
-
Keep this waste stream separate from other chemical wastes to avoid unintended reactions and to facilitate proper disposal. Whenever possible, collect different types of hazardous waste separately.[4]
2. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials like gloves or wipes, in a designated, compatible, and sealable container.[1][5] Lined metal or plastic pails/drums are suitable options.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6] Do not use abbreviations.[6]
-
The label should also indicate the date of waste generation, the laboratory or room number of origin, and the name of the principal investigator.[6]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from foodstuffs and incompatible materials.[1] The storage temperature should be maintained at -20°C for the pure compound.[2]
3. Spill Management:
-
In the event of a small spill, carefully sweep or shovel the solid material into a clean, dry, and properly labeled sealable container for disposal.[1][3] Avoid generating dust during cleanup.[1]
-
For larger spills, evacuate the area and alert emergency responders.[1] Ensure the area is well-ventilated.[1]
-
Prevent spilled material from entering drains, sewers, or water courses.[1] If contamination of waterways occurs, notify emergency services immediately.[1]
4. Final Disposal:
-
Waste this compound should not be disposed of down the drain or in regular trash.[1][6]
-
The approved methods for final disposal are typically burial in a licensed landfill or incineration in a licensed facility, potentially after being mixed with a suitable combustible material.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5][6] They will provide specific guidance based on your location's regulations.
Summary of Chemical and Disposal Information
For quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound.
| Property | Information |
| Appearance | White powder.[1] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Does not mix well with water.[1] |
| Stability | Considered stable under recommended storage conditions.[1][3] |
| Storage Temperature | -20°C.[2] |
| Incompatibilities | Strong oxidizing agents.[1][3] Avoid contamination with water, foodstuffs, feed, or seed.[1] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service. |
| Approved Disposal Methods | Incineration in a licensed facility or burial in a licensed landfill.[1] |
| Spill Cleanup | Sweep up solid material, place in a labeled, sealable container. Avoid dust generation.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Calpain Inhibitor I = 97 TLC, powder 110044-82-1 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Handling Guide for AC-Leu-Val-Lys-Aldehyde (Leupeptin)
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of AC-Leu-Val-Lys-aldehyde, a potent protease inhibitor also known as Leupeptin. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound, while a valuable research tool, requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The following personal protective equipment is mandatory when handling this compound in solid or solution form.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. While specific breakthrough data for this compound is not available, butyl rubber gloves are generally recommended for aldehydes. Nitrile gloves may offer limited protection and should be changed immediately upon contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoids inhalation of the powder form. For weighing and preparing solutions, a fume hood is strongly recommended. |
Note: Always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) for the most up-to-date information.
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring user safety.
Handling Procedures:
-
Avoid Dust Formation : When handling the solid form, minimize the creation of dust.
-
Ventilation : Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]
-
Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][2]
Storage Conditions:
-
Temperature : Store the lyophilized powder at -20°C for long-term stability.[1][3]
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Solution Stability : Aqueous stock solutions (10 mM) are stable for about a week at 4°C and for up to a month at -20°C. Working solutions at lower concentrations (10-100 µM) are stable for only a few hours and should be kept on ice.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Disposal Guidelines:
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, sealed hazardous waste container.
-
Liquid Waste : Aqueous solutions containing this compound should be collected in a clearly labeled hazardous waste container. Neutralization of aldehyde waste may be possible with commercially available reagents, rendering it non-hazardous for drain disposal in some jurisdictions. Always consult and adhere to local, state, and federal environmental regulations for chemical waste disposal.[5][6][7][8]
-
Empty Containers : The original containers of acutely hazardous materials may also be considered hazardous waste and should be disposed of accordingly.
Experimental Protocol: Preparation of a Protease Inhibitor Cocktail
This compound is commonly used as a component of protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.
Objective: To prepare a 100X stock solution of a standard protease inhibitor cocktail containing Leupeptin.
Materials:
-
Leupeptin (this compound)
-
Aprotinin
-
Pepstatin A
-
AEBSF (or PMSF)
-
DMSO or sterile water
-
Microcentrifuge tubes
-
Calibrated pipettes
Methodology:
-
Prepare Individual Stock Solutions:
-
10 mM Leupeptin: Dissolve 10 mg of Leupeptin hemisulfate in 2.1 ml of sterile water or DMSO.
-
2 mg/ml Aprotinin: Dissolve 20 mg of Aprotinin in 10 ml of sterile water or PBS.
-
1 mM Pepstatin A: Dissolve 5 mg of Pepstatin A in 7.3 ml of DMSO or methanol.
-
100 mM AEBSF: Dissolve 10 mg of AEBSF HCl in 0.416 ml of DMSO.
-
-
Storage of Stock Solutions: Aliquot the individual stock solutions into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare 100X Protease Inhibitor Cocktail: On the day of use, combine the individual stock solutions. The final concentration of each inhibitor in the 1X working solution should be tailored to the specific application, but a common formulation is:
-
10 µM Leupeptin
-
2 µg/ml Aprotinin
-
1 µM Pepstatin A
-
1 mM AEBSF
-
-
Application: Dilute the 100X cocktail 1:100 into your lysis buffer immediately before use.
Visualizations
Mechanism of Action: Inhibition of Cathepsin B Signaling
This compound acts as a potent, reversible inhibitor of serine and cysteine proteases, with a particularly high affinity for Cathepsin B. By inhibiting Cathepsin B, it can interfere with several downstream signaling pathways involved in processes like apoptosis, inflammation, and cellular invasion.
Caption: Inhibition of Cathepsin B by this compound blocks downstream pathways.
Experimental Workflow: Protease Inhibitor Cocktail Preparation
The following diagram outlines the step-by-step process for preparing and using a protease inhibitor cocktail.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usascientific.com [usascientific.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. Inhibition of Cathepsin B Ameliorates Murine Cognitive Dysfunction and Neuronal Damage in Ischemic Stroke by Inhibiting Mitochondrial Apoptosis and Drp1-Mediated Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulation of uPAR and Cathepsin B Induces Apoptosis via Regulation of Bcl-2 and Bax and Inhibition of the PI3K/Akt Pathway in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
